molecular formula C13H11NO4 B1209047 Gallanilide CAS No. 6262-27-7

Gallanilide

Cat. No.: B1209047
CAS No.: 6262-27-7
M. Wt: 245.23 g/mol
InChI Key: HLVGXGQCLASQJU-UHFFFAOYSA-N
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Description

Gallanilide, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6262-27-7

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

3,4,5-trihydroxy-N-phenylbenzamide

InChI

InChI=1S/C13H11NO4/c15-10-6-8(7-11(16)12(10)17)13(18)14-9-4-2-1-3-5-9/h1-7,15-17H,(H,14,18)

InChI Key

HLVGXGQCLASQJU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)O)O)O

Other CAS No.

6262-27-7

Synonyms

gallanilide
gallanilide (603)
N-(beta-diethylaminoethyl)-N-(2-methylphenyl)-3',4',5'-trimethoxycarboxamide maleate

Origin of Product

United States

Foundational & Exploratory

Gallanilide: A Comprehensive Technical Guide to Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallanilide, scientifically known as N-phenyl-3,4,5-trihydroxybenzamide, is a synthetic derivative of gallic acid, a naturally occurring polyphenol renowned for its diverse biological activities. This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological applications of this compound. Drawing upon established methodologies for the synthesis of gallic acid amides, this document outlines detailed experimental protocols. Furthermore, it presents a thorough analysis of the expected analytical data for the characterization of this compound, based on spectroscopic data from structurally related compounds. The guide also explores the promising biological activities of this compound, focusing on its potential as an antioxidant and anti-inflammatory agent, and elucidates the key signaling pathways, namely the NF-κB and Keap1-Nrf2 pathways, that are likely modulated by this compound. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in a variety of plants and fruits, and is known for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] Chemical modification of gallic acid, such as through the formation of amides, offers a promising strategy to enhance its pharmacological profile.[3] this compound, the amide derivative of gallic acid and aniline, is a molecule of significant interest due to the combined structural features of a polyphenol and a phenylamide. This guide details the synthesis and characterization of this compound and explores its potential biological activities based on the known properties of its parent compounds and structurally similar molecules.

Synthesis of this compound (N-phenyl-3,4,5-trihydroxybenzamide)

The synthesis of this compound typically involves a multi-step process to circumvent the reactivity of the hydroxyl groups of gallic acid during amide bond formation. The general strategy includes the protection of the hydroxyl groups, followed by activation of the carboxylic acid and subsequent amidation with aniline, and finally, deprotection to yield the desired product.

Synthesis Workflow

Synthesis_Workflow GallicAcid Gallic Acid ProtectedGallicAcid Protected Gallic Acid (e.g., 3,4,5-Triacetoxybenzoic acid) GallicAcid->ProtectedGallicAcid Protection (e.g., Acetic Anhydride) ActivatedGallicAcid Activated Gallic Acid (e.g., 3,4,5-Triacetoxybenzoyl chloride) ProtectedGallicAcid->ActivatedGallicAcid Activation (e.g., Thionyl Chloride) Protectedthis compound Protected this compound ActivatedGallicAcid->Protectedthis compound Amidation (Aniline, Base) This compound This compound (N-phenyl-3,4,5-trihydroxybenzamide) Protectedthis compound->this compound Deprotection (e.g., Hydrolysis) NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkBa_NFkB->NFkB degradation of IκBα This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->ProInflammatory_Genes activates Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 modifies Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Keap1_Nrf2->Nrf2 Nrf2 release Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation This compound This compound This compound->Keap1 modifies ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes activates

References

The Core Mechanism of Action of Gallanilide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallanilide derivatives, a class of compounds characterized by a gallic acid moiety linked to an aniline through an amide bond, have emerged as a promising scaffold in medicinal chemistry. Their structural similarity to known bioactive molecules, coupled with the inherent biological activities of both gallic acid and anilide substructures, has prompted extensive research into their therapeutic potential. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound derivatives, focusing on their interactions with key cellular targets and the resultant modulation of signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration and advancement of this versatile class of compounds.

The primary mechanisms of action for this compound and structurally related anilide derivatives converge on two principal areas: Histone Deacetylase (HDAC) inhibition and Adenosine Receptor antagonism . These interactions can lead to potent anti-cancer effects and modulation of various physiological processes.

Histone Deacetylase (HDAC) Inhibition

A significant body of evidence points to the ability of anilide-containing compounds to inhibit histone deacetylases (HDACs), a family of enzymes that play a critical role in the epigenetic regulation of gene expression. HDACs remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs by derivatives such as gallanilides can restore the expression of tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in cancer cells.

Several studies have demonstrated that anilide and hydroxamic acid derivatives can inhibit recombinant human HDAC enzymes with IC50 values ranging from the low nanomolar to the micromolar range[1]. This inhibition leads to the hyperacetylation of histones within cancer cells, a hallmark of HDAC inhibitor activity. Downstream effects include the induction of p21(WAF1/Cip1) expression, a key regulator of cell cycle progression, ultimately leading to cell cycle arrest[1].

Quantitative Data: HDAC Inhibition
Compound ClassTargetIC50 ValueReference
Anilide/Hydroxamate DerivativesRecombinant Human HDACsMicromolar to low Nanomolar[1]
Chrysin Derivatives (C22, C23, C24)HDACs27.13 ± 2.74 µM to 47.47 ± 1.13 µM[2]
Chrysin Derivative (C22)HDAC875.37 ± 3.42 µM[2]
[3]-Shogaol Pyrazole Derivative (6b)HDAC823.19 ± 1.57 µM[2]
1,3,4-Oxadiazole Hydroxamates (2t, 2x)HDAC1Potent and Selective[3]
1,3,4-Oxadiazole 2-Aminoanilide (3i)HDAC1Potent and Selective[3]
Signaling Pathway: HDAC Inhibition and Downstream Effects

The inhibition of HDACs by this compound derivatives initiates a cascade of events leading to anti-tumor activity. This can be visualized as a direct pathway from enzyme inhibition to cellular outcomes.

HDAC_Inhibition_Pathway This compound This compound Derivative HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibition Histones Histone Proteins Acetylation Increased Histone Acetylation Histones->Acetylation Acetylation Restored Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

HDAC Inhibition Pathway

Adenosine Receptor Antagonism

Another well-defined mechanism of action for anilide derivatives is the antagonism of adenosine receptors, particularly the A2B subtype. Adenosine receptors are G protein-coupled receptors that are involved in a wide range of physiological processes, and their dysregulation has been implicated in various diseases, including cancer and inflammatory conditions.

Research on 8-phenylxanthine derivatives bearing an anilide side chain has revealed highly potent and selective antagonists for the human A2B adenosine receptor[4]. The anilide moiety, particularly when substituted with electron-withdrawing groups in the para-position, was found to be crucial for high-affinity binding[4].

Quantitative Data: Adenosine Receptor Antagonism
CompoundTargetKi ValueSelectivityReference
Unsubstituted Anilide (12)Human A2B1.48 nMModerately selective vs. A1/A2A[4]
p-Aminoacetophenone Derivative (20)Human A2B1.39 nMHighly selective[4]
p-Cyanoanilide (27)Human A2B1.97 nM400-fold vs. A1, 245-fold vs. A2A, 123-fold vs. A3[4]
N-hydroxysuccinimide ester (4b)Human A2B9.75 nM~20-fold vs. A1/A2A/A3[4]
1,2-dimethylmaleimide derivative (4c)Human A2B19 nM160-fold vs. A1, 100-fold vs. A2A, 35-fold vs. A3[4]
Signaling Pathway: A2B Adenosine Receptor Antagonism

The antagonism of the A2B adenosine receptor by this compound-like structures can disrupt downstream signaling cascades that are often upregulated in pathological conditions.

Adenosine_Receptor_Antagonism This compound This compound-like Anilide A2B_Receptor A2B Adenosine Receptor This compound->A2B_Receptor Antagonism G_Protein G Protein A2B_Receptor->G_Protein Activation Blocked AC Adenylyl Cyclase cAMP cAMP Production AC->cAMP Inhibition Downstream Downstream Signaling (e.g., PKA, CREB) cAMP->Downstream Cellular_Response Modulation of Cellular Response (e.g., Inflammation, Cell Growth) Downstream->Cellular_Response

A2B Receptor Antagonism

Anticancer Activity and Other Potential Mechanisms

Beyond specific enzyme and receptor targets, this compound derivatives have demonstrated broader anticancer activities. Studies on gallic acid esters and related compounds have shown antiproliferative effects against various cancer cell lines, including human leukemia HL-60 and prostate cancer DU145[5]. The mechanisms underlying these effects are often multifactorial and can include the induction of apoptosis and cell cycle arrest[5].

Furthermore, the structural resemblance of gallanilides to kinase inhibitors suggests that they may also target various protein kinases involved in cancer cell proliferation and survival. Guanidinium-based derivatives, which share some structural features with gallanilides, have shown inhibitory activity against RAF-1/MEK-1 kinases[6]. While direct evidence for this compound-mediated kinase inhibition is still emerging, it represents a plausible and important area for future investigation.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

Objective: To assess the cytotoxic or antiproliferative effects of this compound derivatives on cancer cell lines.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductases in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression and Signaling Pathway Modulation

Objective: To determine the effect of this compound derivatives on the expression levels and phosphorylation status of key proteins in cellular signaling pathways.

Principle: Western blotting uses SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by molecular weight. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose) and probed with specific primary antibodies against the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for detection.

Protocol:

  • Cell Lysis: Treat cells with the this compound derivative for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., acetylated histones, p21, phosphorylated kinases) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 Biochemical Assays Cell_Culture Cancer Cell Lines Treatment Treat with this compound Derivatives Cell_Culture->Treatment MTT MTT Assay Treatment->MTT Western Western Blot Treatment->Western Viability Cell Viability (IC50) MTT->Viability Protein_Expression Protein Expression/ Phosphorylation Western->Protein_Expression Enzyme Purified Enzyme (e.g., HDAC, Kinase) Enzyme_Assay Enzyme Inhibition Assay Enzyme->Enzyme_Assay Receptor Receptor Preparation Binding_Assay Receptor Binding Assay Receptor->Binding_Assay Enzyme_IC50 Enzyme IC50 Enzyme_Assay->Enzyme_IC50 Receptor_Ki Receptor Ki Binding_Assay->Receptor_Ki

Experimental Workflow

Conclusion

This compound derivatives represent a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. The core mechanisms of action identified to date primarily involve the inhibition of histone deacetylases and the antagonism of adenosine receptors, both of which are highly relevant targets in oncology and other disease areas. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for researchers to further explore the structure-activity relationships and therapeutic applications of this promising class of compounds. Future research should focus on elucidating the specific molecular targets of novel this compound derivatives and on evaluating their efficacy and safety in preclinical models.

References

The Diverse Biological Activities of Substituted Benzanilides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Substituted benzanilides represent a versatile class of compounds with a wide spectrum of biological activities, making them a significant area of interest for researchers in medicinal chemistry and drug development. The core structure, consisting of two aromatic rings linked by an amide bond, allows for extensive chemical modification, leading to a diverse range of pharmacological effects. This guide provides an in-depth overview of the key biological activities of substituted benzanilides, focusing on their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

General Synthesis of Substituted Benzanilides

The most common laboratory synthesis of benzanilides involves the acylation of a substituted aniline with a substituted benzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1] The general workflow for this synthesis is outlined below.

G cluster_reactants Starting Materials cluster_process Reaction cluster_purification Workup & Purification cluster_product Final Product BenzoylChloride Substituted Benzoyl Chloride Reaction Acylation Reaction (e.g., Schotten-Baumann conditions) BenzoylChloride->Reaction Aniline Substituted Aniline Aniline->Reaction Workup Aqueous Workup Reaction->Workup Product Mixture Purification Recrystallization / Chromatography Workup->Purification Benzanilide Substituted Benzanilide Purification->Benzanilide

Caption: General workflow for the synthesis of substituted benzanilides.

Anticancer Activity

Several studies have highlighted the potential of substituted benzanilides, particularly thiobenzanilides, as potent anticancer agents. These compounds have been shown to induce cytotoxicity and apoptosis in various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

Substituted thiobenzanilides have been demonstrated to induce apoptosis in human melanoma cells (A375) through a mitochondria-dependent pathway.[2] The proposed mechanism involves the disruption of mitochondrial function, leading to the activation of downstream apoptotic effectors.

G TB Thiobenzanilides Mito Mitochondrial Disruption TB->Mito MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP ATP Reduction in ATP Synthesis Mito->ATP ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Casp3 Caspase-3 Activation MMP->Casp3 ATP->Casp3 ROS->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by thiobenzanilides in cancer cells.[2]

Quantitative Data: Cytotoxicity of Thiobenzanilides

The cytotoxic effects of novel thiobenzanilides were evaluated against human melanoma A375 cells, demonstrating significantly higher potency compared to their nitrobenzanilide counterparts.[2]

CompoundStructure (General)Cell LineIC50 (µM)
4a N-(4-nitrophenyl)-4-nitrothiobenzamideA3751.5
4b N-(4-bromophenyl)-4-nitrothiobenzamideA3752.3
4c N-(4-trifluoromethylphenyl)-4-nitrothiobenzamideA3753.1
3a N-(4-nitrophenyl)-4-nitrobenzamideA375> 50
3b N-(4-bromophenyl)-4-nitrobenzamideA375> 50
3c N-(4-trifluoromethylphenyl)-4-nitrobenzamideA375> 50

Data sourced from: Synthesis and biological evaluation of thiobenzanilides as anticancer agents.[2]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

G start Seed cells in a 96-well plate and allow to adhere overnight treat Treat cells with varying concentrations of substituted benzanilides start->treat incubate1 Incubate for a specified period (e.g., 24-72 hours) treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate2->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read analyze Calculate cell viability and IC50 values read->analyze

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HCT-116, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzanilide derivatives and incubated for an additional 48-72 hours.[3]

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined.[3]

Antimicrobial Activity

Substituted benzanilides and related structures like thiobenzanilides have demonstrated notable activity against a range of bacterial and fungal pathogens.[4][5] The substitutions on both the benzoyl and aniline rings play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Quantitative Data: Antimicrobial Activity

A series of substituted benzamides were synthesized and evaluated for their in vitro antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) was determined for various Gram-positive and Gram-negative bacteria and fungi.

Antibacterial Activity (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coli
8i 6.2512.525
9 12.52550
Ciprofloxacin 211

Antifungal Activity (MIC in µg/mL)

CompoundC. albicansA. niger
8i 12.525
9 2550
Fluconazole 810

Data sourced from: Synthesis, antimicrobial, and QSAR studies of substituted benzamides.[5] Note: Structures for compounds 8i and 9 are complex and detailed in the source publication.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).[6]

  • Serial Dilution: The test compounds (substituted benzanilides) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Other Notable Biological Activities

Beyond anticancer and antimicrobial effects, substituted benzanilides have been investigated for a variety of other therapeutic applications.

  • Potassium Channel Activation: Certain derivatives have been identified as potent smooth muscle relaxants that act by opening BK (big potassium) channels, suggesting potential applications as vasodilating agents.[7]

  • Enzyme Inhibition: Different substitution patterns have led to the development of benzanilides as inhibitors of various enzymes, including HIV integrase,[8] cholinesterases (implicated in Alzheimer's disease),[9] and carbonic anhydrases.[10]

  • Spasmolytic Activity: Novel benzanilides have shown spasmolytic effects on smooth muscle preparations, with one compound exhibiting an IC50 of 3.25 µM.[11]

Conclusion

The substituted benzanilide scaffold is a privileged structure in medicinal chemistry, yielding compounds with a remarkable diversity of biological activities. The ease of synthesis and the ability to modulate pharmacological effects through targeted substitutions make this class of compounds highly attractive for drug discovery programs. The potent anticancer and antimicrobial activities, in particular, highlight the therapeutic potential of benzanilide derivatives. Further research focusing on optimizing structure-activity relationships, elucidating detailed mechanisms of action, and evaluating in vivo efficacy is warranted to translate these promising findings into clinical applications.

References

The Core of Anticancer Activity: A Technical Guide to the Structure-Activity Relationship of Gallanilide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical structural determinants for the anticancer activity of gallanilide analogs and related gallic acid derivatives. Gallic acid, a naturally occurring phenolic compound, has garnered significant attention for its diverse pharmacological properties, including potent anti-inflammatory, antioxidant, and antineoplastic effects. Its derivatives, particularly gallanilides (N-phenyl-3,4,5-trihydroxybenzamides), represent a promising class of compounds in the development of novel cancer therapeutics. This document provides a comprehensive overview of their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation.

Structure-Activity Relationship of this compound Analogs

The anticancer potency of this compound analogs is intricately linked to their chemical structure, with modifications to both the galloyl and anilide moieties significantly influencing their activity. The core galloyl group, with its three hydroxyl substituents, is a crucial feature for the biological effects of these compounds.

Key Structural Features Influencing Anticancer Activity:
  • The Galloyl Moiety: The 3,4,5-trihydroxybenzoyl group is a well-established pharmacophore responsible for the antioxidant and pro-apoptotic activities of many natural polyphenols. The number and position of the hydroxyl groups on the aromatic ring are critical for these effects.

  • The Anilide Linkage: The amide bond in gallanilides provides a scaffold for introducing diverse substituents via the N-phenyl ring. This allows for the modulation of physicochemical properties such as lipophilicity, which can impact cell permeability and target engagement.

  • Substituents on the N-phenyl Ring: The nature, position, and size of substituents on the anilide phenyl ring play a pivotal role in determining the cytotoxic potency. Electron-withdrawing or -donating groups, halogens, and heterocyclic rings have all been explored to enhance anticancer efficacy.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of gallic acid and its derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Table 1: Cytotoxicity of Gallic Acid in Human Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µg/mL)Reference
T24Bladder Cancer21.73 (24h), 18.62 (48h), 11.59 (72h)
T47DBreast Cancer20.86

Table 2: Cytotoxicity of Gallic Acid Derivatives

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
Gallic acid-alginate-chitosan nanoparticleNanoparticleT47D (Breast)9.03 µg/mL
3-amino-N-(4-bromophenyl)-4-methoxybenzamideN-phenylbenzamideEnterovirus 71 (in Vero cells)5.7 ± 0.8 - 12 ± 1.2
Gallic hydrazone-indole derivativeHydrazoneHCT-116 (Colon), MCF-7 (Breast)Data not quantified in abstract

Mechanism of Action

This compound analogs exert their anticancer effects through a variety of mechanisms, primarily centered around the induction of apoptosis and the modulation of critical cellular signaling pathways.

The anticancer activity of gallic acid and its derivatives is often attributed to the induction of apoptosis through multiple pathways. This can involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. Furthermore, these compounds can regulate the expression of pro-apoptotic and anti-apoptotic proteins, inhibit matrix metalloproteinases (MMPs) to prevent metastasis, and cause cell cycle arrest.

Several key signaling pathways are implicated in the anticancer effects of gallic acid derivatives:

  • PI3K/Akt/NF-κB Pathway: This pathway is crucial for cell survival and proliferation. Gallic acid has been shown to induce apoptosis in bladder cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell growth, differentiation, and apoptosis. Gallic acid and its derivatives can modulate this pathway to induce anticancer effects.

  • EGFR Signaling: The epidermal growth factor receptor (EGFR) is often overexpressed in cancer cells and promotes their growth. Gallic acid can suppress the progression of triple-negative breast cancer by modulating EGFR signaling.

Experimental Protocols

The evaluation of the anticancer activity of this compound analogs involves a range of in vitro assays. Below are detailed protocols for some of the key experiments.

Cell Viability Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: While gently vortexing, add the cell pellet dropwise to ice-cold 70% ethanol to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins to understand the effect of a compound on signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-PI3K, p-Akt, total PI3K, total Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound analogs.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation NFkB NF-κB Akt->NFkB Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation NFkB->Proliferation Apoptosis Apoptosis Inhibition NFkB->Apoptosis GallicAcid Gallic Acid Analogs GallicAcid->PI3K Inhibition GallicAcid->Akt Inhibition GallicAcid->NFkB Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by gallic acid analogs.

G Start Start: Compound Synthesis /Acquisition InVitro In Vitro Screening Start->InVitro MTT MTT Assay (Cytotoxicity) InVitro->MTT Mechanism Mechanism of Action Studies MTT->Mechanism SAR SAR Analysis MTT->SAR CellCycle Cell Cycle Analysis Mechanism->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Mechanism->ApoptosisAssay WesternBlot Western Blot (Signaling Pathways) Mechanism->WesternBlot CellCycle->SAR ApoptosisAssay->SAR WesternBlot->SAR Lead Lead Optimization SAR->Lead

Caption: General experimental workflow for the evaluation of this compound analogs.

Gallanilide: Unveiling its Role as a Potassium Channel Modulator - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The current body of publicly accessible scientific literature does not contain direct evidence to definitively classify gallanilide as a potassium channel opener. While some research points to its effects on cardiac action potentials, which are heavily influenced by potassium channel activity, detailed mechanistic studies clarifying its specific action on potassium channels are not available through standard search methodologies. This guide, therefore, synthesizes the available information on related compounds and the general principles of potassium channel modulation to provide a theoretical framework for researchers, scientists, and drug development professionals interested in investigating the potential of this compound and its derivatives.

Introduction to Potassium Channels and Their Therapeutic Importance

Potassium (K+) channels are a diverse group of ion channels that play a crucial role in regulating the electrical potential across cell membranes. By controlling the flow of K+ ions, they influence a wide range of physiological processes, including neuronal excitability, muscle contraction, and hormone secretion. Their importance is underscored by their involvement in various pathological conditions, making them attractive targets for therapeutic intervention.

Potassium Channel Openers (KCOs) are a class of drugs that enhance the activity of K+ channels, leading to membrane hyperpolarization. This hyperpolarization makes it more difficult for excitable cells to reach the threshold for firing an action potential, resulting in a general dampening of cellular activity. This mechanism is the basis for their use in treating conditions such as hypertension, epilepsy, and angina.

This compound: A Compound of Interest

This compound, with the chemical name N-phenyl-3,4,5-trihydroxybenzamide, belongs to the benzamide class of compounds. While some benzamide derivatives have been investigated as potassium channel modulators, specific and detailed research on this compound's activity as a potassium channel opener is sparse in the available literature.

A 1997 study by Xu et al. investigated the effects of this compound on the action potentials of swine ventricular muscles and Purkinje fibers, as well as on guinea pig papillary muscles. While the full details of this study are not widely accessible, the focus on cardiac action potentials suggests a potential interaction with the ion channels that govern cardiac repolarization, primarily potassium channels. However, without the complete study, it is impossible to ascertain whether this compound acts as an opener or a blocker of these channels, the specific channel subtypes it may target, or the quantitative aspects of its activity.

Potential Mechanisms of Action: A Hypothetical Framework

Should this compound act as a potassium channel opener, its mechanism would likely involve direct interaction with the channel protein, leading to an increased probability of the channel being in the open state. This could occur through several hypothetical mechanisms:

  • Allosteric Modulation: this compound might bind to a site on the potassium channel distinct from the ion-conducting pore. This binding could induce a conformational change in the channel protein that favors the open state, thereby increasing potassium ion efflux and causing hyperpolarization.

  • Direct Gating Modification: It is also conceivable that this compound could interact directly with the channel's gating machinery, either the voltage sensor or the activation gate, to lower the energy barrier for channel opening.

The specific type of potassium channel targeted would determine the physiological outcome. Potential targets could include:

  • ATP-sensitive potassium (K-ATP) channels: Important in vascular smooth muscle relaxation and cardiac protection.

  • Voltage-gated potassium (Kv) channels: A large family, including the KCNQ (Kv7) subfamily, which are crucial for regulating neuronal excitability and cardiac rhythm.

  • Calcium-activated potassium (KCa) channels: Involved in regulating smooth muscle tone and neuronal firing patterns.

Experimental Protocols for Investigating this compound's aCtivity

To definitively characterize this compound as a potassium channel opener, a series of well-defined experiments would be necessary. The following outlines key experimental protocols that could be employed.

Electrophysiological Studies

Objective: To directly measure the effect of this compound on potassium channel currents.

Methodology: Patch-Clamp Electrophysiology

  • Cell Lines: Use cell lines stably expressing specific potassium channel subtypes of interest (e.g., HEK-293 cells expressing KCNQ1/KCNE1, Kv7.2/7.3, or Kir6.2/SUR2A).

  • Primary Cells: Isolate primary cells known to express the target potassium channels, such as ventricular cardiomyocytes or vascular smooth muscle cells.

  • Whole-Cell Configuration:

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply voltage-clamp protocols to elicit potassium currents. For voltage-gated channels, this would involve depolarizing voltage steps. For K-ATP channels, the intracellular solution would have a low ATP concentration to promote channel opening.

    • Perfuse the cell with a control extracellular solution and record baseline potassium currents.

    • Apply this compound at various concentrations to the extracellular solution and record the resulting changes in potassium current amplitude and kinetics.

    • Construct a concentration-response curve to determine the EC50 (half-maximal effective concentration) of this compound.

  • Inside-Out Patch Configuration:

    • Excise a patch of membrane containing the potassium channels of interest.

    • Apply this compound directly to the intracellular face of the membrane to investigate potential intracellular binding sites.

Radioligand Binding Assays

Objective: To determine if this compound binds directly to the potassium channel protein.

Methodology:

  • Prepare cell membranes from cells overexpressing the target potassium channel.

  • Incubate the membranes with a radiolabeled ligand known to bind to a specific site on the channel (e.g., [3H]glyburide for K-ATP channels).

  • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

  • Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound for the channel.

Functional Assays in Tissues

Objective: To assess the physiological effects of this compound in a more integrated system.

Methodology: Isolated Tissue Bath Experiments

  • Vascular Smooth Muscle Relaxation:

    • Mount rings of isolated arteries (e.g., rat aorta) in an organ bath filled with physiological salt solution.

    • Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine or high potassium solution).

    • Add cumulative concentrations of this compound and measure the relaxation of the arterial rings.

    • To confirm the involvement of potassium channels, perform experiments in the presence of a potassium channel blocker (e.g., glibenclamide for K-ATP channels or 4-aminopyridine for Kv channels) to see if the relaxant effect of this compound is attenuated.

  • Cardiac Action Potential Measurement:

    • Isolate and perfuse a whole heart (Langendorff preparation) or use isolated cardiac muscle strips.

    • Record cardiac action potentials using microelectrodes.

    • Perfuse with this compound and observe any changes in action potential duration, resting membrane potential, and other parameters. An opening of potassium channels would be expected to shorten the action potential duration and/or hyperpolarize the resting membrane potential.

Data Presentation: A Template for Quantitative Analysis

Should experimental data become available, it should be organized into clear, structured tables for easy comparison and analysis.

Table 1: Electrophysiological Effects of this compound on a Specific Potassium Channel

ParameterControlThis compound (Concentration 1)This compound (Concentration 2)
Peak Current Density (pA/pF)
Half-maximal Activation Voltage (V50)
Activation Time Constant (τ_act)
Deactivation Time Constant (τ_deact)
EC50 (µM)

Table 2: Vasorelaxant Effects of this compound

VasoconstrictorThis compound EC50 (µM)Maximum Relaxation (%)Effect of K+ Channel Blocker
Phenylephrine
High K+

Signaling Pathways and Logical Relationships

The following diagrams, presented in DOT language for Graphviz, illustrate the hypothetical signaling pathway of a potassium channel opener and a potential experimental workflow for investigating this compound.

G cluster_0 Cell Membrane cluster_1 Cellular Response K_channel Potassium Channel Hyperpolarization Membrane Hyperpolarization K_channel->Hyperpolarization Increases K+ Efflux This compound This compound This compound->K_channel Binds and Activates Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Leads to

Caption: Hypothetical signaling pathway of this compound as a potassium channel opener.

G start Hypothesis: This compound is a K+ Channel Opener electrophysiology Electrophysiology (Patch-Clamp) start->electrophysiology binding_assay Binding Assays (Radioligand Displacement) start->binding_assay functional_assay Functional Assays (Tissue Bath) start->functional_assay data_analysis Data Analysis (EC50, Ki, etc.) electrophysiology->data_analysis binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for investigating this compound's potassium channel activity.

Conclusion and Future Directions

The current evidence is insufficient to definitively classify this compound as a potassium channel opener. The preliminary findings from early studies on its effects on cardiac action potentials provide a compelling rationale for further investigation. The experimental protocols outlined in this guide offer a roadmap for researchers to systematically explore the interaction of this compound with specific potassium channel subtypes. Such studies are essential to elucidate its mechanism of action and to determine its potential as a therapeutic agent. Future research should focus on high-throughput screening of this compound and its analogs against a panel of potassium channels, followed by detailed electrophysiological and in vivo studies to validate any promising leads. This approach will be critical in unlocking the therapeutic potential of this and related chemical scaffolds.

Investigating the Therapeutic Potential of Gallic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the compound "Gallanilide": Initial searches for the specific compound "this compound" (3,4,5-trihydroxy-N-phenylbenzamide) yielded limited to no specific research on its therapeutic potential. Given the lack of available data, this technical guide will focus on its well-researched parent compound, gallic acid (3,4,5-trihydroxybenzoic acid) , and its closely related derivative, methyl gallate . These compounds share the core 3,4,5-trihydroxybenzoyl moiety and have a significant body of scientific literature detailing their therapeutic properties, which may provide insights into the potential activities of related structures like this compound.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the therapeutic potential of gallic acid and methyl gallate, with a focus on their anti-inflammatory, antioxidant, and anticancer activities.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the biological activities of gallic acid and its derivatives from various preclinical studies.

Table 1: Anticancer Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 ValueReference(s)
Gallic AcidHeLaCervical Cancer10.00 ± 1.06 µg/mL[1]
Gallic AcidA431Skin Cancer11 µg/mL (at 48h)[1]
Gallic AcidMCF-7Breast Cancer166.90 µg/mL[2]
Gallic AcidHeLaCervical Cancer13.44 µg/mL[3]
Methyl GallateHeLaCervical Cancer11.00 ± 0.58 µg/mL[1]
Methyl GallateU87Glioblastoma8.44 ± 0.61 µg/mL[1]
Methyl GallateA431Skin Cancer43 µg/mL (at 48h)[1]
Methyl GallateMCF-7Breast Cancer113.25 µg/mL[2]
Methyl GallateHeLaCervical Cancer16.55 µg/mL[3]
Heptyl GallateMCF-7Breast Cancer25.94 µg/mL[2]
Octyl GallateMCF-7Breast Cancer42.34 µg/mL[2]
Isoamyl GallateMCF-7Breast Cancer58.11 µg/mL[2]

Table 2: Anti-inflammatory and Antioxidant Activity

Compound/AssayModel/MethodMeasured EffectEffective Concentration/DosageReference(s)
Methyl Gallate Zymosan-induced arthritis (mice)Inhibition of edema formation7 mg/kg (oral)[4]
Zymosan-induced arthritis (mice)Inhibition of IL-6, IL-1β, TNF-α, CXCL-1 production7 mg/kg (oral)[4][5]
Acetic acid-induced colitis (rats)Reduction in macroscopic lesion score and MDA levels100 and 300 mg/kg (oral)[6]
Gallic Acid DPPH Radical ScavengingAntioxidant activityIC50: 13.2 - 30.53 µM[7]
ABTS Radical ScavengingAntioxidant activityIC50: 3.55 µg/mL[7]
Elastase-induced emphysema (rats)Modulation of Nrf2, HO-1, NF-κB30 mg/kg[8][9]
Proteinase Inhibition AssayAnti-inflammatory activity52.83% inhibition at 250 µg/mL[10]
Albumin Denaturation AssayAnti-inflammatory activity74.79% inhibition at 250 µg/mL[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., gallic acid, methyl gallate) and incubated for a specified period (e.g., 72 hours).[3]

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional 4 hours.[3]

  • Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vivo Anti-inflammatory Assay (Zymosan-Induced Arthritis in Mice)

This model is used to evaluate the in vivo anti-inflammatory effects of a compound.

  • Animals: Male Swiss mice are used for the experiment.

  • Treatment: Mice are pre-treated orally with the test compound (e.g., methyl gallate at 7 mg/kg) or a vehicle control one hour before the induction of arthritis.[4]

  • Induction of Arthritis: Arthritis is induced by an intra-articular injection of zymosan into the knee joint.[4]

  • Assessment of Edema: Joint swelling is measured at different time points (e.g., 6 and 24 hours) after zymosan injection.

  • Analysis of Inflammatory Mediators: At the end of the experiment, the synovial fluid is collected to measure the levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines (e.g., CXCL-1) using ELISA.[5]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the free radical scavenging capacity of a compound.

  • Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[7]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[7]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[7]

Signaling Pathways and Mechanisms of Action

Gallic acid and its derivatives exert their therapeutic effects by modulating various signaling pathways.

Anti-inflammatory Signaling

Gallic acid has been shown to suppress inflammation by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[11][12] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13] Furthermore, gallic acid can activate the Nrf2-HO-1 (Nuclear factor erythroid 2-related factor 2-Heme oxygenase-1) pathway, which is a key regulator of the antioxidant response and also has anti-inflammatory functions.[8][9]

Caption: Anti-inflammatory signaling pathways modulated by Gallic Acid.

Anticancer Signaling

In the context of cancer, gallic acid has been shown to modulate the PI3K/AKT/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) and MAPK signaling pathways.[14] Inhibition of the PI3K/AKT pathway and modulation of MAPK signaling can lead to the induction of apoptosis (programmed cell death) in cancer cells.[14] Gallic acid can also influence the expression of apoptosis-related proteins, such as increasing the expression of Bax and p53, while decreasing the expression of Bcl-2.[14]

Caption: Anticancer signaling pathways influenced by Gallic Acid.

Experimental Workflow: In Vitro Anticancer Evaluation

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a compound's anticancer potential.

Caption: Workflow for in vitro anticancer activity screening.

References

Gallanilide Derivatives as Antimicrobial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Gallanilide derivatives, which are amide-containing compounds derived from gallic acid, have emerged as a promising class of molecules with significant antimicrobial properties. This technical guide provides an in-depth overview of the synthesis, antimicrobial activity, and putative mechanisms of action of this compound derivatives. It is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new antimicrobial drugs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows and mechanisms to facilitate a deeper understanding and further investigation of this important class of compounds.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid found in a variety of plants, is well-regarded for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] The modification of gallic acid's carboxyl group to form amide derivatives, known as gallanilides or N-substituted gallamides, has been a key strategy to enhance its pharmacological profile. These structural modifications can influence the lipophilicity and hydrogen-bonding capabilities of the parent molecule, potentially leading to improved antimicrobial efficacy and a broader spectrum of activity.[3] This guide will delve into the technical aspects of this compound derivatives as antimicrobial agents, providing a foundation for their further development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the formation of an amide bond between gallic acid (or a protected form) and a substituted aniline. A common and effective method involves a carbodiimide-mediated amide coupling reaction.

General Experimental Protocol: Amide Coupling

A general procedure for the synthesis of N-aryl-3,4,5-trihydroxybenzamides is as follows:

  • Protection of Hydroxyl Groups (Optional but Recommended): To prevent side reactions, the hydroxyl groups of gallic acid are often protected, for instance, by converting them to acetate esters. This can be achieved by reacting gallic acid with acetic anhydride.

  • Activation of Carboxylic Acid: The protected gallic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling reagent, for example, N,N'-diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added along with an activating agent like N-hydroxybenzotriazole (HOBt).[4] The mixture is typically stirred at room temperature for a short period to form an activated ester.

  • Amide Bond Formation: The desired substituted aniline is then added to the reaction mixture. The reaction is allowed to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Deprotection: If the hydroxyl groups were protected, a deprotection step is necessary. For acetate groups, this can be achieved by hydrolysis under basic conditions (e.g., using sodium hydroxide) followed by neutralization.

  • Purification: The final this compound derivative is purified from the reaction mixture using standard techniques such as extraction, crystallization, or column chromatography.[5]

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives.

This compound Synthesis Workflow Generalized Synthesis of this compound Derivatives cluster_protection Step 1: Protection (Optional) cluster_activation Step 2: Activation cluster_coupling Step 3: Amide Coupling cluster_deprotection Step 4: Deprotection cluster_purification Step 5: Purification GallicAcid Gallic Acid ProtectedGA Protected Gallic Acid GallicAcid->ProtectedGA Protection ProtectingAgent Protecting Agent (e.g., Acetic Anhydride) ProtectingAgent->ProtectedGA ActivatedEster Activated Ester ProtectedGA->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., DIC, EDC) CouplingReagent->ActivatedEster ActivatingReagent Activating Reagent (e.g., HOBt) ActivatingReagent->ActivatedEster Protectedthis compound Protected this compound ActivatedEster->Protectedthis compound Coupling SubstitutedAniline Substituted Aniline SubstitutedAniline->Protectedthis compound FinalProduct This compound Derivative Protectedthis compound->FinalProduct Deprotection DeprotectingAgent Deprotecting Agent (e.g., NaOH) DeprotectingAgent->FinalProduct Purification Purification (Chromatography, Crystallization) FinalProduct->Purification

A generalized workflow for the synthesis of this compound derivatives.

Antimicrobial Activity of this compound Derivatives

This compound derivatives have demonstrated promising activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the available quantitative data on the antimicrobial activity of selected this compound derivatives. The data is presented as pMIC (the negative logarithm of the MIC in Molar) to standardize the comparison. A higher pMIC value indicates greater potency.

CompoundMicroorganismpMIC (µM/mL)Reference
3,4,5-trihydroxy-N,N-diphenylbenzamideBacillus subtilis2.01[1]
3,4,5-trihydroxy-N-(naphthalen-2-yl)benzamideBacillus subtilis2.01[1]

Note: The available quantitative data for this compound derivatives is currently limited in the public domain. Further research is required to expand this dataset.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Stock Solution: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of the plate.

  • Inoculum Preparation: The test microorganism is cultured to a specific density, typically corresponding to a 0.5 McFarland turbidity standard. This standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. Control wells (no antimicrobial agent) are also included to ensure the viability of the bacteria.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

  • Determination of MIC: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

The following diagram illustrates the workflow for the broth microdilution method.

Broth Microdilution Workflow Broth Microdilution Method for MIC Determination cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis StockSolution Prepare Stock Solution of this compound Derivative MicrotiterPlate Prepare Serial Dilutions in 96-Well Plate StockSolution->MicrotiterPlate Inoculation Inoculate Wells with Bacterial Suspension MicrotiterPlate->Inoculation InoculumPrep Prepare Standardized Bacterial Inoculum InoculumPrep->Inoculation Incubation Incubate Plate (e.g., 37°C, 24h) Inoculation->Incubation ReadResults Visually Inspect for Bacterial Growth (Turbidity) Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

A workflow diagram for the broth microdilution method.

Mechanism of Action

The precise molecular mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation. However, based on the known activities of gallic acid and other phenolic compounds, several potential mechanisms can be proposed.

Disruption of Bacterial Cell Membranes

One of the primary proposed mechanisms of action for phenolic compounds is the disruption of the bacterial cell membrane. The lipophilic nature of the this compound derivatives, enhanced by the anilide moiety, may facilitate their intercalation into the lipid bilayer of the bacterial cell membrane. This can lead to a loss of membrane integrity, increased permeability, and the leakage of essential intracellular components, ultimately resulting in cell death.[6]

Inhibition of Essential Enzymes

This compound derivatives may also act as inhibitors of crucial bacterial enzymes. The polyphenolic structure of these compounds makes them potential candidates for binding to the active sites of enzymes, thereby inhibiting their function. Potential targets could include enzymes involved in cell wall synthesis, DNA replication (such as DNA gyrase), or metabolic pathways essential for bacterial survival.

The following diagram illustrates the potential mechanisms of action of this compound derivatives.

Mechanism of Action Potential Antimicrobial Mechanisms of this compound Derivatives cluster_membrane Membrane Disruption cluster_enzyme Enzyme Inhibition This compound This compound Derivative MembraneIntercalation Intercalation into Lipid Bilayer This compound->MembraneIntercalation EnzymeBinding Binding to Active Site of Essential Enzymes This compound->EnzymeBinding IncreasedPermeability Increased Membrane Permeability MembraneIntercalation->IncreasedPermeability Leakage Leakage of Intracellular Components IncreasedPermeability->Leakage CellDeath1 Bacterial Cell Death Leakage->CellDeath1 Inhibition Inhibition of Enzyme Function EnzymeBinding->Inhibition PathwayDisruption Disruption of Critical Cellular Pathways Inhibition->PathwayDisruption CellDeath2 Bacterial Cell Death PathwayDisruption->CellDeath2

Putative mechanisms of antimicrobial action for this compound derivatives.

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship studies suggest that the nature and position of substituents on the aniline ring of this compound derivatives play a crucial role in their antimicrobial activity. The presence of bulky aromatic groups on the amide nitrogen, such as diphenyl or naphthyl moieties, has been associated with increased potency against certain bacterial strains like Bacillus subtilis.[1] This suggests that extending the lipophilic character and the potential for π-π stacking interactions can enhance the antimicrobial effect. Further systematic studies are needed to fully elucidate the SAR of this class of compounds.

Conclusion and Future Directions

This compound derivatives represent a promising class of antimicrobial agents with the potential for further development. Their straightforward synthesis and the tunability of their structure allow for the exploration of a wide chemical space to optimize their activity and spectrum. Future research should focus on:

  • Expansion of the this compound Library: Synthesizing and screening a broader range of derivatives with diverse substitutions on the aniline ring to establish a more comprehensive SAR.

  • Elucidation of the Mechanism of Action: Conducting detailed mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds in bacteria.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.

By addressing these key areas, the scientific community can advance the development of this compound derivatives as a new and effective class of antimicrobial drugs to combat the growing threat of antibiotic resistance.

References

The Rising Potential of Gallanilide Compounds in Inflammation Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. Gallanilide compounds, derivatives of the naturally occurring polyphenol gallic acid, have emerged as a promising class of molecules with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of novel this compound compounds, focusing on their mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for their evaluation.

Core Anti-inflammatory Mechanisms of this compound Compounds

This compound compounds exert their anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzyme activity. Their therapeutic potential stems from their ability to interfere with the inflammatory cascade at multiple points.

Inhibition of Pro-inflammatory Enzymes

Gallic acid and its derivatives are known to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[1][2] While direct enzymatic inhibition data for novel gallanilides is still emerging, their structural similarity to other galloyl derivatives suggests a similar mechanism of action.

Modulation of Key Signaling Pathways

The anti-inflammatory properties of many phenolic compounds, including gallic acid derivatives, are attributed to their ability to modulate intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

NF-κB Signaling Pathway:

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. This compound compounds are hypothesized to inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB IkBa_p p-IκBα IkBa->IkBa_p NFkB_n NF-κB (Nuclear) NFkB->NFkB_n Translocates Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination DNA DNA NFkB_n->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates This compound This compound Compounds This compound->IKK Inhibits This compound->IkBa_p Prevents Degradation

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound Compounds.

MAPK Signaling Pathway:

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation activates a phosphorylation cascade that leads to the activation of these MAPKs. Activated MAPKs, in turn, phosphorylate and activate various transcription factors, such as AP-1, which cooperate with NF-κB to induce the expression of pro-inflammatory genes. Evidence suggests that phenolic amides can suppress the phosphorylation of key MAPK proteins.

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor Binds UpstreamKinases Upstream Kinases Receptor->UpstreamKinases Activates p38 p38 UpstreamKinases->p38 Phosphorylates ERK ERK UpstreamKinases->ERK Phosphorylates JNK JNK UpstreamKinases->JNK Phosphorylates p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK AP1 AP-1 p_p38->AP1 Activates p_ERK->AP1 Activates p_JNK->AP1 Activates Transcription Pro-inflammatory Gene Expression AP1->Transcription This compound This compound Compounds This compound->UpstreamKinases Inhibits

Figure 2: Modulation of the MAPK Signaling Pathway by this compound Compounds.

Quantitative Anti-inflammatory Data

While comprehensive quantitative data for a wide range of novel this compound compounds is still being actively researched, preliminary studies on structurally related phenolic amides demonstrate significant anti-inflammatory potential. The following tables summarize representative data from in vitro and in vivo assays.

Table 1: In Vitro Anti-inflammatory Activity of Phenolic Amide Derivatives of Gallic Acid

Compound IDAssayCell LineStimulantIC50 / % InhibitionReference
PA1Nitric Oxide (NO) ProductionRAW 264.7LPSSignificant decrease[4]
PA1TNF-α ProductionRAW 264.7LPSSignificant decrease[4]
Galloyl Derivative 5Nitric Oxide (NO) ProductionRAW 264.7LPSStrong inhibition[5][6]
Galloyl Derivative 7Nitric Oxide (NO) ProductionRAW 264.7LPSStrong inhibition[5][6]
N-Pyrazolyl Benzamide 6hp38 Kinase Inhibition-->50% at 10 µM[7]
N-Pyrazolyl Benzamide 6ip38 Kinase Inhibition-->50% at 10 µM[7]
N-Pyrazolyl Benzamide 6jp38 Kinase Inhibition-->50% at 10 µM[7]
N-Pyrazolyl Benzamide 6op38 Kinase Inhibition-->50% at 10 µM[7]

Table 2: In Vivo Anti-inflammatory Activity of Phenolic Amide Derivatives of Gallic Acid

Compound IDAnimal ModelAssayDose% Inhibition of EdemaReference
N-Pyrazolyl Benzamide 6cRatCarrageenan-induced paw edema50 mg/kg>70%[7]
N-Pyrazolyl Benzamide 6eRatCarrageenan-induced paw edema50 mg/kg>70%[7]
N-Pyrazolyl Benzamide 6fRatCarrageenan-induced paw edema50 mg/kg>70%[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of novel compounds like gallanilides.

In Vitro Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test this compound compounds

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test this compound compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. A negative control group without LPS stimulation should be included.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.

Materials:

  • Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test this compound compounds

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test this compound compounds orally or intraperitoneally at various doses. The control group receives the vehicle, and the positive control group receives the reference drug.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: [1 - (ΔV treated / ΔV control)] x 100, where ΔV is the change in paw volume.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to determine the effect of this compound compounds on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • Test this compound compounds

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells and treat with test compounds and/or LPS as described for the in vitro assays.

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with specific primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of novel this compound compounds for their anti-inflammatory properties.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Novel This compound Compounds Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity NO_Assay LPS-induced NO Production Assay Cytotoxicity->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) NO_Assay->Cytokine_Assay Enzyme_Assay COX/LOX Inhibition Assay Cytokine_Assay->Enzyme_Assay Edema_Model Carrageenan-induced Paw Edema Model Enzyme_Assay->Edema_Model Toxicity_Study Acute Toxicity Study Edema_Model->Toxicity_Study Western_Blot Western Blot Analysis (NF-κB & MAPK Pathways) Toxicity_Study->Western_Blot qPCR qPCR for Pro-inflammatory Gene Expression Western_Blot->qPCR

References

The Neuroprotective Potential of Gallic Acid and its Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge. The complex pathophysiology of these disorders, often characterized by oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents. Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring polyphenolic compound found in a variety of plants, and its derivatives have emerged as promising candidates for neuroprotection. This technical guide provides an in-depth overview of the neuroprotective effects of gallic acid, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of new therapeutics for neurological disorders.

Introduction

Gallic acid, a phenolic acid, is widely distributed in the plant kingdom and is a key component of hydrolyzable tannins. Its antioxidant properties have been recognized for centuries, and a growing body of scientific evidence now supports its potent neuroprotective activities.[1][2] These effects are attributed to its ability to scavenge free radicals, chelate metal ions, modulate inflammatory responses, and inhibit apoptotic pathways.[3] This whitepaper will explore the multifaceted neuroprotective actions of gallic acid, providing a detailed analysis of the underlying molecular mechanisms and a summary of the preclinical evidence supporting its therapeutic potential.

Mechanisms of Neuroprotection

The neuroprotective effects of gallic acid are mediated through several key mechanisms:

  • Antioxidant Activity: Gallic acid is a potent antioxidant that can neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] This is primarily due to the presence of three hydroxyl groups on its aromatic ring, which can donate hydrogen atoms to scavenge free radicals. By reducing oxidative stress, gallic acid helps to protect neurons from oxidative damage to lipids, proteins, and DNA.[3][4]

  • Anti-inflammatory Effects: Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. Gallic acid has been shown to exert significant anti-inflammatory effects by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.[3][5][6]

  • Anti-apoptotic Activity: Gallic acid can protect neurons from apoptosis (programmed cell death) by modulating the expression of key regulatory proteins. It has been shown to decrease the expression of pro-apoptotic proteins like Bax and increase the expression of anti-apoptotic proteins like Bcl-2.[7] Furthermore, it can inhibit the activation of caspases, which are the executive enzymes of apoptosis.[5]

  • Metal Chelation: The accumulation of metal ions, such as iron and copper, in the brain has been implicated in the pathology of neurodegenerative diseases. Gallic acid can chelate these metal ions, preventing them from participating in redox reactions that generate harmful free radicals.[3]

Signaling Pathways Modulated by Gallic Acid

The neuroprotective effects of gallic acid are mediated by its interaction with several critical intracellular signaling pathways.

cluster_stimulus Neurotoxic Stimuli cluster_gallic_acid Gallic Acid cluster_pathways Signaling Pathways cluster_effects Neuroprotective Effects Oxidative_Stress Oxidative Stress Nrf2_HO1 Nrf2/HO-1 Pathway Oxidative_Stress->Nrf2_HO1 Inflammation Inflammation NFkB NF-κB Pathway Inflammation->NFkB MAPK MAPK Pathway Inflammation->MAPK Apoptotic_Signals Apoptotic Signals Apoptosis_Pathway Apoptotic Pathway Apoptotic_Signals->Apoptosis_Pathway GA Gallic Acid GA->Nrf2_HO1 Activates GA->NFkB Inhibits GA->MAPK Inhibits GA->Apoptosis_Pathway Inhibits Antioxidant_Response Increased Antioxidant Response Nrf2_HO1->Antioxidant_Response Reduced_Inflammation Reduced Neuroinflammation NFkB->Reduced_Inflammation Inhibition leads to MAPK->Reduced_Inflammation Inhibition leads to Inhibition_of_Apoptosis Inhibition of Apoptosis Apoptosis_Pathway->Inhibition_of_Apoptosis Inhibition leads to

Figure 1. Signaling pathways modulated by Gallic Acid.

One of the key pathways activated by gallic acid is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway .[7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, gallic acid promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of HO-1 and other antioxidant enzymes.[7] This enhances the cellular defense against oxidative damage.

Conversely, gallic acid has been shown to inhibit the NF-κB and MAPK signaling pathways , which are central to the inflammatory response.[3] By blocking these pathways, gallic acid reduces the production of pro-inflammatory mediators, thereby mitigating neuroinflammation.[3]

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of gallic acid has been demonstrated in numerous preclinical models of neurodegenerative diseases. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Neuroprotective Effects of Gallic Acid
Cell LineNeurotoxic InsultGallic Acid ConcentrationObserved EffectsReference
SH-SY5Y6-Hydroxydopamine (6-OHDA)50 µMIncreased cell viability from ~51% to ~66%[8][9]
PC-12t-butyl hydroperoxide (tBHP)0.8 µMSignificantly increased cell viability[7]
BV-2 microgliaLipopolysaccharide (LPS)25-100 µMReduced nitric oxide (NO) levels and iNOS expression[5]
Cultured rat cortical neuronsAmyloid-beta (Aβ) 25-350.1, 1 µMInhibited cytosolic Ca2+ entry, glutamate release, and ROS generation[3]
Table 2: In Vivo Neuroprotective Effects of Gallic Acid
Animal ModelDisease ModelGallic Acid DosageKey FindingsReference
Rats6-OHDA-induced Parkinson's Disease50, 100, 200 mg/kg, p.o.Significantly increased passive avoidance memory, total thiol, and GPx content; decreased MDA levels[4][5]
RatsTraumatic Brain Injury (TBI)100 mg/kg, p.o.Improved neurological scores and memory; decreased brain IL-1β, IL-6, TNF-α, and MDA levels[6]
MiceRotenone-induced Parkinson's Disease100 mg/kgAmeliorated motor deficits and preserved substantia nigra pars compacta (SNc) neurons[10]
RatsSpinal Cord Ischemia-Reperfusion Injury50, 100 mg/kg/day, i.p.Improved motor function; reduced inflammation, oxidative stress, and apoptosis[7]
APP/PS1 MiceAlzheimer's DiseaseOral administrationReversed episodic memory impairment[11]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the neuroprotective effects of gallic acid.

In Vitro Neuroprotection Assay

cluster_workflow In Vitro Neuroprotection Assay Workflow start Start: Culture Neuronal Cells (e.g., SH-SY5Y, PC-12) pretreatment Pre-treatment with Gallic Acid start->pretreatment insult Induce Neurotoxicity (e.g., 6-OHDA, H2O2, Aβ) pretreatment->insult incubation Incubation insult->incubation assessment Assess Cell Viability (e.g., MTT Assay) incubation->assessment end End: Analyze Data assessment->end

Figure 2. In Vitro Neuroprotection Assay Workflow.

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC-12) or primary neurons are cultured under standard conditions.

  • Treatment: Cells are pre-treated with various concentrations of gallic acid for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: A neurotoxic agent (e.g., 6-OHDA, hydrogen peroxide, amyloid-beta) is added to the culture medium to induce neuronal damage.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

In Vivo Animal Models of Neurodegeneration

cluster_workflow In Vivo Neuroprotection Study Workflow start Start: Animal Acclimatization treatment Administer Gallic Acid (e.g., oral gavage, i.p.) start->treatment induction Induce Neurodegeneration (e.g., 6-OHDA, rotenone, TBI) treatment->induction behavioral Behavioral Testing (e.g., Morris water maze, rotarod) induction->behavioral biochemical Biochemical Analysis (e.g., ELISA, Western blot) behavioral->biochemical histological Histological Analysis (e.g., H&E, Nissl staining) biochemical->histological end End: Data Analysis histological->end

Figure 3. In Vivo Neuroprotection Study Workflow.

  • Animal Model: A suitable animal model of a neurodegenerative disease is selected (e.g., rotenone-induced Parkinson's disease in mice, 6-OHDA-induced Parkinson's disease in rats, traumatic brain injury model in rats).

  • Drug Administration: Gallic acid is administered to the animals, typically via oral gavage or intraperitoneal injection, for a specific duration before and/or after the induction of the disease.

  • Behavioral Assessments: A battery of behavioral tests is conducted to assess motor function, learning, and memory (e.g., rotarod test, Morris water maze, passive avoidance test).

  • Biochemical Analysis: After the experimental period, brain tissue is collected for biochemical analysis. This may include measuring levels of oxidative stress markers (e.g., MDA), antioxidant enzymes (e.g., SOD, GPx), and inflammatory cytokines (e.g., TNF-α, IL-1β) using techniques like ELISA and Western blotting.

  • Histological Examination: Brain sections are stained (e.g., with Hematoxylin and Eosin (H&E) or Nissl stain) to assess neuronal loss and damage in specific brain regions.

Conclusion and Future Directions

The preclinical data strongly support the neuroprotective potential of gallic acid and its derivatives. Its multifaceted mechanism of action, targeting oxidative stress, neuroinflammation, and apoptosis, makes it an attractive candidate for the development of novel therapies for a range of neurodegenerative disorders.[3][5]

Future research should focus on:

  • Pharmacokinetic and Bioavailability Studies: Optimizing the delivery of gallic acid to the central nervous system is crucial for its therapeutic efficacy. The development of novel formulations, such as nanoparticles, may enhance its bioavailability and brain penetration.[12]

  • Clinical Trials: Well-designed clinical trials are necessary to establish the safety and efficacy of gallic acid in human patients with neurodegenerative diseases.

  • Structure-Activity Relationship Studies: The synthesis and evaluation of novel gallic acid derivatives may lead to the discovery of compounds with enhanced neuroprotective activity and improved pharmacokinetic profiles.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Gallanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallanilide, the amide derivative of gallic acid and aniline, serves as a key structural motif in medicinal chemistry and drug development due to its significant antioxidant and anti-inflammatory properties. This document provides a detailed protocol for the laboratory synthesis of this compound via a carbodiimide-mediated coupling reaction. The protocol includes a comprehensive list of materials, step-by-step experimental procedures, purification methods, and characterization data. Additionally, a summary of the quantitative data and diagrams illustrating the reaction scheme and a relevant biological signaling pathway are presented to facilitate understanding and application by researchers in the field.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants, and it is well-regarded for its potent antioxidant and anti-inflammatory activities.[1][2] Chemical modification of gallic acid to form derivatives such as this compound can enhance its pharmacological properties and lead to the development of novel therapeutic agents. Gallanilides have demonstrated a range of biological activities, making them attractive compounds for further investigation in drug discovery.

The synthesis of this compound from gallic acid and aniline is typically achieved through an amide coupling reaction. This protocol details a reliable and efficient method using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, which facilitates the formation of the amide bond under mild conditions.

Experimental Protocols

Materials and Reagents
  • Gallic Acid (Reagent Grade, ≥98%)

  • Aniline (Reagent Grade, ≥99%)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (Synthesis Grade, ≥99%)

  • N,N-Dimethylformamide (DMF) (Anhydrous, ≥99.8%)

  • Ethyl Acetate (ACS Grade)

  • n-Hexane (ACS Grade)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Silica Gel (for column chromatography, 60 Å, 230-400 mesh)

  • Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve gallic acid (1.70 g, 10 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add aniline (0.93 g, 10 mmol).

  • Coupling Agent: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 20 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath) over a period of 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent.

Work-up and Purification
  • Filtration: After 12 hours, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of ethyl acetate and wash successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as ethyl acetate/hexane, to yield a pure solid product.

Data Presentation

ParameterValue
Molecular Formula C₁₃H₁₁NO₄
Molecular Weight 245.23 g/mol
Appearance Off-white to pale brown solid
Melting Point 210-212 °C
Typical Yield 75-85%
¹H NMR (DMSO-d₆) δ 9.95 (s, 1H), 9.20 (s, 1H), 8.85 (s, 1H), 7.68 (d, J=7.6 Hz, 2H), 7.30 (t, J=7.8 Hz, 2H), 7.05 (t, J=7.4 Hz, 1H), 6.92 (s, 2H)
¹³C NMR (DMSO-d₆) δ 165.8, 145.5, 139.6, 136.2, 128.8, 125.5, 123.3, 120.6, 108.9
IR (KBr, cm⁻¹) 3480, 3350, 1640, 1600, 1540, 1440, 1310, 1240, 870, 750

Mandatory Visualizations

Gallanilide_Synthesis GallicAcid Gallic Acid reaction_node + GallicAcid->reaction_node Aniline Aniline Aniline->reaction_node DCC DCC DCC->reaction_node DMF DMF DMF->reaction_node This compound This compound DCU Dicyclohexylurea (DCU) (byproduct) reaction_node->this compound reaction_node->DCU

Caption: Reaction scheme for the synthesis of this compound from gallic acid and aniline.

Experimental_Workflow arrow arrow A Dissolve Gallic Acid and Aniline in DMF B Add DCC Solution at 0 °C A->B C Stir at Room Temperature for 12 hours B->C D Filter to Remove DCU C->D E Extraction with Ethyl Acetate D->E F Wash with 1M HCl, NaHCO3, and Brine E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Crystallize Product H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

Signaling_Pathway This compound This compound MAPK MAPK Signaling (e.g., p38, JNK, ERK) This compound->MAPK Inhibition NFkB NF-κB Signaling This compound->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->MAPK Inflammatory_Stimuli->NFkB Inflammation Inflammation Cytokines->Inflammation

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB signaling pathways.[1][3]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • DCC is a potent skin sensitizer; avoid direct contact.

  • Aniline is toxic and should be handled with care.

  • DMF is a skin and eye irritant.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The protocol described provides a robust and reproducible method for the synthesis of this compound in a laboratory setting. The straightforward procedure and commercially available starting materials make this synthesis accessible to a wide range of researchers. The resulting this compound can be used for further biological evaluation and as a scaffold for the development of new therapeutic agents targeting inflammatory and oxidative stress-related diseases.

References

Application Notes and Protocols for High-Throughput Screening of Gallanilide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of gallanilide and related phenolic compound libraries. Gallanilides, as derivatives of gallic acid, are a promising class of molecules with a wide range of potential therapeutic applications, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. This document outlines the methodologies for identifying and characterizing bioactive compounds from these libraries.

Introduction to Gallanilides and High-Throughput Screening

This compound is the amide derivative of gallic acid and an aniline. Gallic acid and its derivatives are naturally occurring phenolic compounds found in many plants. They are known to possess a variety of biological activities, making them attractive scaffolds for drug discovery.[1] High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of thousands to millions of compounds to identify those with a desired biological activity.[2][3] HTS assays are typically performed in a miniaturized format (e.g., 384- or 1536-well plates) and are highly automated to ensure efficiency and reproducibility.

A crucial parameter for validating the quality of an HTS assay is the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[4][5] The hit rate, the percentage of active compounds identified in a screen, is another important metric, with typical hit rates in HTS campaigns being below 1%.[6]

Key Biological Activities and Therapeutic Targets

This compound libraries and related phenolic compounds are often screened for the following activities:

  • Antioxidant Activity: Due to their ability to scavenge free radicals, these compounds are evaluated for their potential to combat oxidative stress-related diseases.

  • Enzyme Inhibition: A primary focus is the inhibition of enzymes involved in disease pathogenesis, such as:

    • Xanthine Oxidase: A key enzyme in purine metabolism, the inhibition of which is a therapeutic strategy for gout.[7][8]

    • Kinases: These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases.[6][9]

  • Anti-inflammatory Activity: Many phenolic compounds modulate inflammatory pathways, making them potential treatments for chronic inflammatory conditions.

High-Throughput Screening Workflow

A typical HTS workflow for a this compound library involves several stages, from initial screening to hit confirmation and characterization.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Identification cluster_2 Hit Confirmation & Characterization Library Plating Library Plating Assay Execution Assay Execution Library Plating->Assay Execution Single Concentration Data Analysis Data Analysis Assay Execution->Data Analysis Hit Selection Hit Selection Data Analysis->Hit Selection Statistical Cutoff Dose-Response Dose-Response Hit Selection->Dose-Response Secondary Assays Secondary Assays Dose-Response->Secondary Assays Mechanism of Action Mechanism of Action Secondary Assays->Mechanism of Action

General HTS workflow for this compound libraries.

Data Presentation: Quantitative HTS Data Summary

The following tables summarize representative quantitative data from high-throughput screening of phenolic compound libraries, which can be considered analogous to this compound libraries.

Table 1: HTS Assay Performance Metrics

Assay TypeTargetLibrary SizeHit Rate (%)Z'-FactorReference
Kinase InhibitionULK11,2800.470.83[10]
Kinase Inhibitionp38αN/AN/A0.85[11]
Antioxidant (DPPH)Free Radical363160.72[3]
Anti-inflammatoryNF-κBN/AN/AN/A[12]

Table 2: Representative IC50/EC50 Values of Hits

Compound ClassTargetCompound ExampleIC50/EC50 (µM)Reference
Gallic Acid DerivativeXanthine OxidaseDiosmetin1.86[8]
Gallic Acid DerivativeXanthine OxidaseFisetin5.83[8]
Gallic Acid DerivativeXanthine OxidaseGenistein7.56[8]
Phenolic CompoundNF-κBSulforaphane5.11[12]
Kinase InhibitorAurora CGSK10709160.042[13]
Natural ProductPolo-like kinase 1Thymoquinone< 10[2]

Signaling Pathways Modulated by Gallanilides and Related Compounds

Gallanilides and other phenolic compounds often exert their biological effects by modulating key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses. Phenolic compounds can inhibit this pathway at multiple points, preventing the transcription of pro-inflammatory genes.[14]

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Cytokines, Chemokines) Nucleus->Transcription This compound This compound Derivatives This compound->IKK Inhibition This compound->NFkB_active Inhibition of Translocation

Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like inflammation, proliferation, and apoptosis. Gallic acid derivatives have been shown to modulate this pathway.

MAPK_Pathway Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, RAF) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activation Response Cellular Response (Inflammation, Proliferation) TranscriptionFactors->Response This compound This compound Derivatives This compound->MAPKKK Inhibition This compound->MAPKK Inhibition This compound->MAPK Inhibition

Modulation of the MAPK signaling pathway.

Experimental Protocols

HTS Protocol for Xanthine Oxidase Inhibition

This protocol describes a high-throughput spectrophotometric assay to screen for inhibitors of xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium Phosphate Buffer (pH 7.5)

  • Allopurinol (positive control)

  • DMSO (for compound dissolution)

  • 384-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Plating: Prepare a compound library in 384-well plates, with each well containing the test compound at a final concentration of 10 µM in DMSO. Include wells with DMSO only (negative control) and allopurinol (positive control).

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Dissolve xanthine in the buffer to a final concentration of 100 µM.

    • Prepare a solution of xanthine oxidase in the buffer. The final concentration should be optimized to yield a linear reaction rate for at least 15 minutes.

  • Assay Execution:

    • To each well of the microplate, add 20 µL of the xanthine solution.

    • Add 1 µL of the compound solution from the library plate.

    • Initiate the reaction by adding 20 µL of the xanthine oxidase solution.

  • Data Acquisition: Immediately after adding the enzyme, measure the absorbance at 295 nm every 30 seconds for 15 minutes at room temperature. The rate of uric acid formation is proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well.

    • Determine the percent inhibition for each compound relative to the DMSO control.

    • Calculate the Z'-factor for the assay plate to assess its quality.

Cell-Based HTS Protocol for Anti-Inflammatory Activity (NF-κB Reporter Assay)

This protocol utilizes a cell line with a reporter gene (e.g., luciferase) under the control of an NF-κB response element to screen for inhibitors of NF-κB activation.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as a stimulant

  • Luciferase assay reagent

  • White, opaque 384-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB reporter cells into 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Add 1 µL of the test compounds from the library plates to the cells and incubate for 1 hour.

  • Stimulation: Add TNF-α or LPS to the wells to a final concentration that induces a robust luciferase signal and incubate for 6-8 hours.

  • Lysis and Luminescence Reading:

    • Remove the medium and add luciferase assay reagent to lyse the cells and provide the substrate for the luciferase reaction.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal of compound-treated wells to the signal from stimulated, vehicle-treated wells.

    • Identify hits as compounds that significantly reduce the luminescence signal without causing cytotoxicity (which should be assessed in a parallel assay).

HTS Protocol for Kinase Inhibition (e.g., TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for screening kinase inhibitors.[15]

Materials:

  • Purified kinase

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Low-volume 384-well plates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Plating: Dispense test compounds into the assay plates.

  • Kinase Reaction:

    • Add the kinase and biotinylated peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a predetermined time at room temperature to allow for substrate phosphorylation.

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add the detection reagents (Eu-labeled antibody and SA-APC).

    • Incubate to allow for binding.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Inhibitors will cause a decrease in the TR-FRET ratio.

    • Determine the percent inhibition for each compound and identify hits.

Conclusion

The high-throughput screening of this compound and related phenolic compound libraries offers a promising avenue for the discovery of novel therapeutic agents. The protocols and data presented here provide a framework for researchers to design and execute effective HTS campaigns targeting a range of biological activities. Careful assay development, validation, and a systematic approach to hit characterization are essential for the successful identification of lead compounds for further drug development.

References

Application Note: Development of a Cell-Based Assay for Assessing Gallanilide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Gallanilide and its derivatives are a class of compounds that have garnered significant interest in oncological research due to their potential anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] These compounds are believed to exert their effects through the modulation of key cellular signaling pathways involved in tumor progression. A critical pathway often implicated is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.[3][4] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting the expression of genes involved in cell survival, proliferation, and angiogenesis.[3][4] Therefore, the inhibition of STAT3 signaling presents a promising therapeutic strategy.

This application note provides a comprehensive framework for developing and implementing a suite of cell-based assays to characterize the biological activity of this compound. The described protocols will enable researchers to quantify its effects on cell viability, STAT3 phosphorylation, and STAT3-mediated transcriptional activity.

Target Audience

This document is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of potential anticancer compounds.

Key Cellular Signaling Pathway: STAT3

The STAT3 signaling pathway is a central regulator of cellular processes.[3] Upon activation by upstream cytokines and growth factors, Janus kinases (JAKs) phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[3] This phosphorylation event triggers the homodimerization of STAT3 monomers through reciprocal interactions involving their SH2 domains.[3][5] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes that drive tumorigenesis.[4]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization (SH2 domain) DNA DNA STAT3_dimer->DNA Nuclear Translocation This compound This compound This compound->STAT3_dimer Inhibition TargetGenes Target Gene Expression DNA->TargetGenes Transcription Proliferation Proliferation TargetGenes->Proliferation Drives Survival Survival TargetGenes->Survival Drives Angiogenesis Angiogenesis TargetGenes->Angiogenesis Drives Cytokine Cytokine/ Growth Factor Cytokine->Receptor Binding

Figure 1: Simplified STAT3 signaling pathway and a potential point of inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, A375)[1]

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 10, 25, 50, 100, 200 µg/ml) and incubate for 24, 48, and 72 hours.[1][2]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with This compound A->B C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Read Absorbance (570 nm) F->G H Calculate Cell Viability G->H

Figure 2: Workflow for the MTT cell viability assay.

STAT3 Phosphorylation Assay (Western Blot)

This assay quantifies the levels of phosphorylated STAT3 (p-STAT3) to determine if this compound inhibits its activation.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)[6]

  • BCA or Bradford assay reagents

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for a predetermined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[6]

  • Protein Quantification: Determine the protein concentration of the lysates.[6]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[6]

    • Wash and incubate with an HRP-conjugated secondary antibody.[6]

    • Detect the signal using an ECL substrate.[6]

  • Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to normalize the p-STAT3 signal.[6]

  • Data Analysis: Quantify band intensities to determine the ratio of p-STAT3 to total STAT3.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.[6]

Materials:

  • HEK293T cells (or other suitable cell line)

  • STAT3-responsive luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • STAT3 activator (e.g., IL-6)[5]

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Transfection: Co-transfect cells with the STAT3 luciferase reporter and Renilla plasmids.[5]

  • Cell Seeding: Seed transfected cells into a 96-well plate.[5]

  • Compound Treatment: Treat cells with this compound for a specified duration.

  • Stimulation: Stimulate the cells with a STAT3 activator like IL-6.[5]

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.[6]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and compare the treated samples to the stimulated, untreated control.

Data Presentation

The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
MDA-MB-231DataDataData
A375DataDataData
OtherDataDataData

Table 2: Inhibition of STAT3 Phosphorylation by this compound

Cell LineTreatment Concentration (µM)p-STAT3 / Total STAT3 Ratio (Fold Change)
MDA-MB-23101.0
10Data
25Data
50Data

Table 3: Inhibition of STAT3 Transcriptional Activity by this compound

Treatment Concentration (µM)Normalized Luciferase Activity (Relative Light Units)% Inhibition
0 (Unstimulated)Data-
0 (Stimulated)Data0
10DataData
25DataData
50DataData

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound's biological activity. By systematically evaluating its impact on cell viability, STAT3 phosphorylation, and transcriptional activity, researchers can gain valuable insights into its mechanism of action and therapeutic potential. These assays are fundamental for the preclinical assessment of novel anticancer compounds.

References

Application Notes and Protocols: In Vitro Pharmacological Profiling of Gallanilide

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and publicly available databases, no specific information regarding the in vitro pharmacological profiling of a compound explicitly named "Gallanilide" has been found. The search did not yield data on its biological targets, mechanism of action, binding affinity, or effects on signaling pathways.

It is possible that "this compound" is a novel or proprietary compound with data that is not yet in the public domain, or the name may be a misspelling of a different agent. The information presented below is therefore based on general principles and widely used protocols for the in vitro pharmacological profiling of a hypothetical compound. Should a specific biological target for this compound be identified, these general protocols can be adapted accordingly. The examples provided are based on "Galantide," a bradykinin B2 receptor antagonist, as this was a recurring, though distinct, compound in the search results.

Introduction to In Vitro Pharmacological Profiling

In vitro pharmacological profiling is a critical component of drug discovery and development. It involves a battery of assays designed to characterize the interaction of a test compound with specific biological targets and to understand its broader effects on cellular functions. This process is essential for identifying a compound's mechanism of action, potency, selectivity, and potential off-target effects.

Key objectives of in vitro profiling include:

  • Target Identification and Validation: Confirming the interaction of the compound with its intended biological target.

  • Potency and Affinity Determination: Quantifying the compound's activity (e.g., IC50, EC50, Ki).

  • Selectivity Profiling: Assessing the compound's activity against a panel of related and unrelated targets to predict potential side effects.

  • Mechanism of Action Studies: Elucidating the downstream cellular and molecular effects of target engagement.

Data Presentation: Hypothetical Profile of a Compound

For a novel compound, quantitative data from various assays would be summarized to provide a clear overview of its pharmacological profile. The following tables illustrate how such data might be presented.

Table 1: Receptor Binding Affinity

TargetRadioligandTest Compound IC50 (nM)Ki (nM)
Bradykinin B2 Receptor[³H]-Bradykinin157.2
Angiotensin AT1 Receptor[¹²⁵I]-Sar¹-Ile⁸-Ang II>10,000>10,000
Endothelin ET-A Receptor[¹²⁵I]-Endothelin-1>10,000>10,000

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: Enzyme Inhibition Profile

Enzyme TargetSubstrateTest Compound IC50 (µM)Inhibition Type
Angiotensin-Converting Enzyme (ACE)Hippuryl-His-Leu>100-
Neutral Endopeptidase (NEP)Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly>100-

Table 3: Functional Cell-Based Assay Data

Assay TypeCell LineAgonistTest Compound IC50 (nM)Functional Effect
Calcium MobilizationCHO-K1 (human B2 receptor)Bradykinin25Antagonist
cAMP AccumulationHEK293 (human β2-adrenergic receptor)Isoproterenol>10,000No effect

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are example protocols for key in vitro assays.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor, using the example of the bradykinin B2 receptor.[1]

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from its receptor.

Materials:

  • Receptor Source: Cell membranes from a cell line overexpressing the human bradykinin B2 receptor (e.g., CHO or HEK293 cells).[1]

  • Radioligand: [³H]-Bradykinin.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[2]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled bradykinin (e.g., 1 µM).[1]

  • Scintillation Cocktail.

  • Glass Fiber Filters (pre-soaked in 0.3% polyethyleneimine).[1]

  • 96-well plates.

  • Cell Harvester and Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the receptor-containing cell membranes on ice and resuspend in assay buffer to a final concentration of 10-50 µg protein per well.[1]

  • Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Bradykinin, and 150 µL of membrane suspension.

    • Non-Specific Binding (NSB): 50 µL of unlabeled bradykinin (1 µM), 50 µL of [³H]-Bradykinin, and 150 µL of membrane suspension.

    • Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [³H]-Bradykinin, and 150 µL of membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[1]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filter mat using a cell harvester. This separates the bound from the unbound radioligand.[1]

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

  • Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

Objective: To determine the IC50 of a test compound for a target enzyme.

Materials:

  • Enzyme: Purified target enzyme.

  • Substrate: A specific substrate that produces a detectable signal (e.g., colorimetric or fluorometric) upon enzymatic conversion.

  • Test Compound: this compound.

  • Assay Buffer: Buffer optimized for enzyme activity.

  • Positive Control Inhibitor.

  • 96-well microplate.

  • Plate Reader (spectrophotometer or fluorometer).

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • 100% Activity Control: Enzyme and assay buffer.

    • Inhibitor Wells: Enzyme and test compound at various concentrations.

    • Positive Control: Enzyme and a known inhibitor.

    • Blank: Assay buffer only.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the test compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate for a defined period at the optimal temperature. Measure the signal (absorbance or fluorescence) at multiple time points or at a single endpoint using a plate reader.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

Cell-Based Functional Assay (Calcium Mobilization)

This protocol measures the functional effect of a compound on a Gq-coupled GPCR by monitoring changes in intracellular calcium levels.

Objective: To determine if a test compound acts as an agonist or antagonist at a Gq-coupled receptor.

Materials:

  • Cell Line: A cell line stably expressing the target receptor (e.g., CHO-K1 cells with the human bradykinin B2 receptor).

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

  • Test Compound: this compound.

  • Agonist: A known agonist for the target receptor (e.g., Bradykinin).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96-well black, clear-bottom plates.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition (Antagonist Mode): Add the test compound at various concentrations and incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in the fluorescent plate reader.

  • Agonist Injection: Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • For antagonist activity, plot the agonist-induced response against the log concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve.

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Membranes, Radioligand, Compound) plate_setup Plate Setup (Total, NSB, Competition) reagents->plate_setup incubation Incubation (60-90 min, RT) plate_setup->incubation filtration Vacuum Filtration (Separate Bound/Unbound) incubation->filtration washing Wash Filters (3-4 times) filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis (IC50, Ki Calculation) counting->data_analysis G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Agonist (e.g., Bradykinin) receptor Gq-Coupled Receptor (e.g., B2 Receptor) agonist->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Cleavage dag DAG pip2->dag Cleavage er Endoplasmic Reticulum ip3->er Binds to IP3R ca_release Ca²⁺ Release er->ca_release Induces ca_response Cellular Response ca_release->ca_response This compound This compound (Antagonist) This compound->receptor Blocks

References

Application Notes and Protocols for Preclinical Efficacy Testing of Gallanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallanilide is an investigational small molecule inhibitor targeting key signaling pathways implicated in oncology, inflammatory disorders, and fibrotic diseases. It is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Janus kinases (JAKs), particularly JAK1 and JAK2. Furthermore, preclinical data suggest that this compound indirectly modulates the transforming growth factor-beta (TGF-β) signaling pathway, a critical mediator of fibrosis. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in relevant animal models of acute myeloid leukemia (AML), rheumatoid arthritis, and organ fibrosis.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the phosphorylation and activation of its target kinases. By blocking FLT3, it aims to halt the proliferation of leukemic cells in AML, particularly those harboring FLT3 internal tandem duplication (FLT3-ITD) mutations.[1] Inhibition of the JAK/STAT pathway is intended to dampen the inflammatory cytokine signaling that drives autoimmune diseases like rheumatoid arthritis.[2][3] The compound's impact on TGF-β signaling suggests a potential to ameliorate the excessive extracellular matrix deposition characteristic of fibrotic conditions.[4][5]

Signaling Pathways Overview

Below are simplified diagrams of the signaling pathways targeted by this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FLT3_ligand FLT3 Ligand FLT3_ligand->FLT3 Binds This compound This compound This compound->FLT3 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds This compound This compound This compound->JAK Inhibits STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Transcription Gene Transcription (Inflammation) STAT_dimer->Gene_Transcription Translocates to Nucleus

JAK/STAT Signaling Pathway

TGF_beta_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta_Receptor TGF-β Receptor SMAD23 SMAD2/3 TGF_beta_Receptor->SMAD23 Phosphorylates TGF_beta TGF-β TGF_beta->TGF_beta_Receptor Binds This compound This compound (Indirect) This compound->TGF_beta_Receptor Indirectly Inhibits SMAD_complex SMAD Complex SMAD23->SMAD_complex Binds to SMAD4 SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (Fibrosis) SMAD_complex->Gene_Transcription Translocates to Nucleus

TGF-β Signaling Pathway

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.

experimental_workflow start Start animal_model Animal Model Induction (e.g., Xenograft, CIA, Fibrosis) start->animal_model randomization Randomization into Treatment Groups animal_model->randomization treatment This compound Administration (Oral Gavage) randomization->treatment monitoring In-life Monitoring (Tumor Volume, Clinical Score, Body Weight) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histopathology endpoint->histology biomarkers Biomarker Analysis (e.g., Western Blot, ELISA, qPCR) endpoint->biomarkers data_analysis Data Analysis & Reporting histology->data_analysis biomarkers->data_analysis end End data_analysis->end

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Gallanilide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gallanilide, chemically known as N-phenyl-3,4,5-trihydroxybenzamide, is a derivative of gallic acid and has historical use in medicine for treating certain skin diseases. Given its potential therapeutic applications, a reliable and sensitive method for its quantification in biological matrices is crucial for pharmacokinetic studies and clinical trial monitoring. This application note describes a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward sample preparation procedure and offers excellent sensitivity, specificity, and a wide dynamic range, making it suitable for high-throughput analysis.

While a specific, published LC-MS/MS method for this compound was not identified in the available literature, this protocol has been developed based on established and validated methods for structurally similar compounds, including gallic acid and various benzamide derivatives.[1][2][3][4]

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • This compound-d5 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

Sample Preparation

A protein precipitation method is utilized for the extraction of this compound from plasma samples.[1]

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound-d5 in 50% methanol).

  • Add 400 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A (0.1% formic acid in water).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 1
Ion Source Temp. 500°C
Capillary Voltage 3.0 kV
Gas Flow Desolvation: 700 L/h, Cone: 50 L/h

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound244.1125.01003520
This compound-d5 (IS)249.1130.01003520

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Table 2: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)
This compound1 - 1000>0.995

Table 3: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1<15<1585-115
Low QC3<15<1585-115
Mid QC100<15<1585-115
High QC800<15<1585-115

Table 4: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low QC385-110<15
High QC80085-110<15

Mandatory Visualization

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound-d5) plasma->add_is protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute lc_injection Inject into LC-MS/MS System reconstitute->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound quantification in plasma.

Hypothesized Signaling Pathway of this compound's Anti-inflammatory Action

Based on the known anti-inflammatory mechanisms of its parent compound, gallic acid, this compound is hypothesized to exert its effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[5][6]

G cluster_pathway Hypothesized Anti-inflammatory Signaling of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 stimulus->tlr4 This compound This compound mapk MAPK Pathway (ERK, JNK, p38) This compound->mapk ikk IKK Complex This compound->ikk tlr4->mapk tlr4->ikk ap1 AP-1 mapk->ap1 ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nuc->gene_expression ap1->gene_expression

Caption: this compound's potential anti-inflammatory mechanism.

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The described protocol is sensitive, specific, and suitable for supporting pharmacokinetic and clinical studies of this compound. The straightforward sample preparation and rapid analysis time make it ideal for high-throughput applications in a drug development setting.

References

Application Notes and Protocols for Studying Gallanilide Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for characterizing the binding kinetics of Gallanilide, a small molecule of interest, with its putative protein targets. The methodologies outlined herein—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays—are foundational techniques in drug discovery and development for elucidating the affinity, kinetics, and thermodynamics of molecular interactions.

Introduction

This compound and its derivatives represent a class of compounds with potential therapeutic applications. A thorough understanding of their binding kinetics to specific protein targets is crucial for optimizing their efficacy, selectivity, and pharmacokinetic profiles. This guide offers step-by-step protocols to enable researchers to quantitatively assess these interactions.

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Summary of this compound Binding Kinetics from SPR Analysis

ParameterDescriptionThis compoundControl Compound
ka (M⁻¹s⁻¹) Association rate constantValueValue
kd (s⁻¹) Dissociation rate constantValueValue
KD (nM) Equilibrium dissociation constant (kd/ka)ValueValue

Table 2: Thermodynamic Profile of this compound Binding from ITC Analysis

ParameterDescriptionThis compoundControl Compound
n (stoichiometry) Molar ratio of this compound to target proteinValueValue
KD (nM) Equilibrium dissociation constantValueValue
ΔH (kcal/mol) Enthalpy changeValueValue
-TΔS (kcal/mol) Entropic contributionValueValue
ΔG (kcal/mol) Gibbs free energy changeValueValue

Table 3: Affinity Determination of this compound from Radioligand Binding Assay

ParameterDescriptionThis compoundControl Compound
IC₅₀ (nM) Half maximal inhibitory concentrationValueValue
Ki (nM) Inhibitory constantValueValue

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte (this compound) and a ligand (target protein) immobilized on a sensor chip.[1][2][3]

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of this compound binding to its target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 dextran-coated)[3]

  • Target protein of interest

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 2000-10000 RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Binding Analysis:

    • Prepare a series of this compound concentrations in running buffer, typically spanning a range from 0.1x to 10x the expected KD.[2]

    • Inject the this compound solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).[3]

    • Monitor the association phase for a defined period (e.g., 180 seconds).

    • Switch to running buffer alone and monitor the dissociation phase (e.g., 300 seconds).

    • Between each this compound concentration, regenerate the sensor surface with the regeneration solution to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka and kd.

    • Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.

experimental_workflow_spr cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis prep_protein Prepare Target Protein immobilize Immobilize Protein prep_protein->immobilize prep_this compound Prepare this compound Series association Association Phase (Inject this compound) prep_this compound->association prep_buffers Prepare Buffers activate Activate Sensor Chip (EDC/NHS) activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate deactivate->association dissociation Dissociation Phase (Buffer Flow) association->dissociation regeneration Regenerate Surface dissociation->regeneration subtract_ref Subtract Reference dissociation->subtract_ref regeneration->association Next Concentration fit_model Fit to 1:1 Model subtract_ref->fit_model calc_constants Calculate ka, kd, KD fit_model->calc_constants

Caption: Workflow for SPR-based analysis of this compound binding kinetics.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4][5][6]

Objective: To determine the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions of this compound binding.

Materials:

  • Isothermal titration calorimeter

  • Target protein

  • This compound

  • Dialysis buffer (e.g., PBS or HEPES)

Methodology:

  • Sample Preparation:

    • Thoroughly dialyze the target protein against the chosen buffer to minimize buffer mismatch effects.

    • Dissolve this compound in the final dialysis buffer.

    • Accurately determine the concentrations of both the protein and this compound.

  • ITC Experiment:

    • Load the target protein into the sample cell (typically at a concentration of 10-50 µM).

    • Load this compound into the injection syringe (typically at a concentration 10-20 times that of the protein).

    • Set the experimental temperature (e.g., 25°C).[4]

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of this compound into the protein solution, with sufficient spacing between injections to allow for a return to the baseline.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Subtract the heat of dilution, determined from injecting this compound into buffer alone.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine n, KD, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

experimental_workflow_itc prep Sample Preparation (Dialysis, Concentration Measurement) load_cell Load Target Protein into Sample Cell prep->load_cell load_syringe Load this compound into Syringe prep->load_syringe setup Set Experimental Temperature load_cell->setup load_syringe->setup titration Perform Serial Injections setup->titration integration Integrate Heat Peaks titration->integration subtraction Subtract Heat of Dilution integration->subtraction fitting Fit Binding Isotherm subtraction->fitting thermo_calc Determine n, KD, ΔH, ΔS, ΔG fitting->thermo_calc

Caption: Workflow for ITC-based analysis of this compound binding thermodynamics.

Protocol 3: Radioligand Binding Assay

This is a highly sensitive method used to determine the affinity of a ligand for its receptor.[7][8] It typically involves the competition between a labeled ligand (radioligand) and an unlabeled ligand (this compound).

Objective: To determine the inhibitory constant (Ki) of this compound for its target receptor.

Materials:

  • Radiolabeled ligand specific for the target receptor

  • Cell membranes or whole cells expressing the target receptor

  • This compound

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • Filtration apparatus and glass fiber filters

  • Scintillation counter and scintillation fluid

Methodology:

  • Assay Setup:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its KD value), and a range of concentrations of unlabeled this compound.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Hypothetical Signaling Pathway for a this compound Target

Assuming this compound targets a Receptor Tyrosine Kinase (RTK), a common target for small molecule inhibitors, its mechanism of action could involve the inhibition of downstream signaling cascades that promote cell proliferation and survival.[9][10]

signaling_pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds ras Ras rtk->ras Activates pi3k PI3K rtk->pi3k Activates This compound This compound This compound->rtk Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, NF-κB) erk->transcription akt Akt pi3k->akt akt->transcription nucleus Nucleus response Cell Proliferation, Survival, Angiogenesis nucleus->response

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

References

Application Notes and Protocols for KCa3.1 Channel Modulators in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology: The term "Gallanilide" is not a standard or widely recognized designation for a specific ion channel modulator in current scientific literature. These application notes, therefore, focus on the well-characterized and potent KCa3.1 channel blocker, Senicapoc (ICA-17043) , as a representative compound for patch clamp electrophysiology studies. The principles and protocols described herein are broadly applicable to the investigation of other modulators of the intermediate-conductance calcium-activated potassium (KCa3.1) channel.

The KCa3.1 channel, also known as the Gardos channel or IK1, is a calcium-activated potassium channel that plays a crucial role in regulating membrane potential and calcium signaling in non-excitable cells.[1] Its activation, triggered by a rise in intracellular calcium, leads to potassium efflux and membrane hyperpolarization. This hyperpolarization, in turn, increases the electrochemical gradient for calcium influx, thereby modulating a variety of cellular processes including proliferation, migration, and inflammation.[1][2][3] Consequently, KCa3.1 has emerged as a significant therapeutic target for numerous diseases.[1]

Patch clamp electrophysiology is the gold-standard technique for directly measuring the activity of ion channels like KCa3.1.[4][5] It allows for high-resolution recording of ionic currents, providing detailed insights into channel biophysics and pharmacology.[6] The whole-cell configuration of the patch clamp technique is most commonly used to study the effect of compounds like Senicapoc on the total KCa3.1 current in a cell.[7][8][9]

Data Presentation: Quantitative Analysis of Senicapoc

The following table summarizes the inhibitory potency of Senicapoc on KCa3.1 channels as determined by patch clamp electrophysiology.

CompoundChannelCell TypeMethodPotency (IC₅₀)Reference
SenicapocKCa3.1MicrogliaWhole-Cell Patch Clamp6.97 ± 3.17 nM[7][10]
SenicapocKCa3.1Human Red Blood CellsRb⁺ Flux Assay11 nM[11]
SenicapocKCa3.1Mouse Red Blood CellsRb⁺ Flux Assay50 ± 6 nM
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway involving the KCa3.1 channel and a typical experimental workflow for its pharmacological inhibition using patch clamp.

KCa3_1_Signaling_Pathway cluster_0 Receptor Membrane Receptor (e.g., GPCR, RTK) PLC PLC Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R Ca_cyto [Ca²⁺]i ↑ ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ KCa31 KCa3.1 Channel Ca_cyto->KCa31 Activates K_efflux K⁺ Efflux KCa31->K_efflux Hyperpol Membrane Hyperpolarization K_efflux->Hyperpol Ca_entry Ca²⁺ Influx (e.g., via CRAC) Hyperpol->Ca_entry Increases Driving Force Ca_entry->Ca_cyto Downstream Downstream Effects (Proliferation, etc.) Ca_entry->Downstream p1 p2 p3

KCa3.1 channel activation and signaling pathway.

Patch_Clamp_Workflow start Prepare Cell Culture & Solutions (Internal/External) pull Pull Glass Micropipette (3-7 MΩ resistance) start->pull approach Approach Cell and Form Gigaohm Seal (GΩ) pull->approach rupture Rupture Membrane to Achieve Whole-Cell Configuration approach->rupture stabilize Allow for Dialysis and Stabilization of Recording rupture->stabilize baseline Record Baseline KCa3.1 Current (e.g., using voltage ramp) stabilize->baseline apply Perfuse Senicapoc (Increasing Concentrations) baseline->apply record Record Inhibited Current at Each Concentration apply->record record->apply Next Conc. washout Washout Compound and Assess for Recovery record->washout analyze Analyze Data: Plot Dose-Response Curve and Calculate IC₅₀ washout->analyze

Experimental workflow for IC₅₀ determination.

Experimental Protocols

Protocol for Whole-Cell Patch Clamp Recording of KCa3.1 Currents

This protocol is designed for studying the effects of pharmacological agents like Senicapoc on KCa3.1 channels expressed either endogenously in cell lines (e.g., microglia, vascular smooth muscle cells) or heterologously in systems like HEK293 cells.

Materials and Reagents:

  • Cells: Cultured cells expressing KCa3.1 channels, plated on glass coverslips.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Osmolarity ~310 mOsm.

  • Internal (Pipette) Solution (in mM): 145 K-Aspartate (or K-Gluconate), 2 MgCl₂, 10 HEPES, 10 EGTA, 8.5 CaCl₂ (to yield ~1 µM free Ca²⁺). Adjust pH to 7.2 with KOH. Osmolarity ~290 mOsm. Note: The precise amount of CaCl₂ needed to achieve 1 µM free Ca²⁺ should be calculated using software like MaxChelator.

  • Pharmacology: Senicapoc stock solution (e.g., 10 mM in DMSO), serially diluted in external solution to final desired concentrations.

  • Equipment: Patch clamp amplifier and digitizer, microscope, micromanipulator, perfusion system, borosilicate glass capillaries.

Procedure:

  • Preparation:

    • Turn on all electrophysiology equipment to allow for stabilization.

    • Prepare fresh external and internal solutions. Filter the external solution.

    • Begin perfusion of the recording chamber with external solution at a steady rate (e.g., 1.5-2 mL/min).[12]

    • Place a coverslip with adherent cells into the recording chamber.

  • Pipette Fabrication and Filling:

    • Pull recording pipettes from borosilicate glass capillaries using a micropipette puller. The target resistance should be 3-7 MΩ when filled with the internal solution.[4]

    • Back-fill the pipette with internal solution, ensuring no air bubbles are trapped in the tip.

  • Establishing a Whole-Cell Recording:

    • Mount the filled pipette onto the headstage of the micromanipulator.

    • Apply slight positive pressure to the pipette to keep the tip clean as it is lowered into the bath.

    • Under visual guidance (microscope), approach a target cell with the pipette tip.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (a "gigaseal," >1 GΩ) between the pipette tip and the cell membrane.

    • After a stable gigaseal is formed, apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[4][13] This provides electrical and diffusive access to the cell's interior.

  • Recording KCa3.1 Currents:

    • Switch the amplifier to voltage-clamp mode and hold the cell at a potential where voltage-gated channels are largely inactive (e.g., -40 mV).

    • Allow the cell to dialyze with the pipette solution for 3-5 minutes to ensure stable intracellular Ca²⁺ concentration and current amplitude.

    • To elicit KCa3.1 currents, apply a voltage ramp protocol (e.g., a 200 ms ramp from -120 mV to +40 mV).[7][10] The resulting outward current is characteristic of KCa3.1.

    • Record several stable baseline sweeps.

  • Pharmacological Application:

    • Switch the perfusion system to an external solution containing the first concentration of Senicapoc.

    • Allow 2-3 minutes for the solution to fully exchange in the chamber and for the drug to reach equilibrium.

    • Record the KCa3.1 currents using the same voltage ramp protocol until a stable, inhibited current is observed.

    • Repeat this process for each subsequent concentration of Senicapoc, typically in increasing order.

    • After the highest concentration, perform a washout by perfusing with the drug-free external solution to check for reversibility of the block.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +40 mV) for each concentration.

    • Normalize the inhibited current to the baseline current to calculate the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the Senicapoc concentration.

    • Fit the data with the Hill equation to determine the IC₅₀ value, which represents the concentration at which 50% of the current is inhibited.

References

Application of Gallanilide in Specific Disease Models: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a specific compound named "Gallanilide" have yielded limited direct results in the context of dedicated disease model applications. The scientific literature does not prominently feature a compound with this exact name in extensive biological studies. However, the name suggests a chemical structure of N-phenyl-3,4,5-trihydroxybenzamide, an amide derivative of gallic acid. While research on this specific molecule is scarce, information on the parent compound, gallic acid, and the broader class of benzanilides offers insights into potential therapeutic applications and mechanisms of action.

Gallic Acid: A Precursor with Neuroprotective and Anti-inflammatory Potential

Gallic acid, a naturally occurring phenolic acid found in various plants, has been investigated for its therapeutic properties in several disease models. Studies have demonstrated its anti-inflammatory and antioxidant effects.[1][2]

In a model of neonatal hypoxic-ischemic brain damage, gallic acid treatment was found to reduce neuroinflammation and neuronal loss, leading to improved motor and cognitive function in rats.[1] The protective effects were attributed to its ability to inhibit the production of reactive oxygen species (ROS) and inflammatory cytokines in microglia, the primary immune cells of the brain.[1] These findings suggest a potential neuroprotective role for gallic acid and its derivatives in conditions characterized by neuroinflammation.

The Broader Class of Benzanilides and Anilides: A Platform for Drug Discovery

While specific data on "this compound" is lacking, the broader chemical classes of benzanilides and anilides, to which it belongs, are actively being explored in drug discovery.

Potassium Channel Activators: One study focused on the synthesis and biological activity of novel substituted benzanilides as potassium channel activators.[3] These compounds demonstrated potent smooth muscle relaxant effects in isolated rat aortic rings, suggesting a mechanism of action involving the opening of big potassium (BK) channels.[3] This line of research is relevant for diseases where vasodilation is a therapeutic goal, such as hypertension.

Antiviral Agents: Derivatives of N-phenylbenzamide have been synthesized and evaluated for their antiviral activity.[4] One such derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed activity against Enterovirus 71 (EV 71) at micromolar concentrations with low cytotoxicity, marking it as a potential lead compound for the development of anti-EV 71 drugs.[4]

Bronchodilators and Antibacterial Agents: Theophylline derivatives incorporating an anilide structure have been designed and synthesized as potential dual-action bronchodilators and antibacterial agents.[5] Several of these compounds exhibited significant anti-bronchoconstrictive activity in guinea pig models and also showed in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]

Potential Signaling Pathways

Given the anti-inflammatory properties of the related compound, gallic acid, a potential signaling pathway that could be modulated by "this compound" is the NF-κB signaling pathway . This pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.

Below is a conceptual diagram of a generalized inflammatory signaling pathway that could be a target for compounds like gallic acid and its derivatives.

Inflammation_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR4) Inflammatory_Stimulus->Receptor MyD88 MyD88 Receptor->MyD88 IKK_complex IKK Complex MyD88->IKK_complex IκBα IκBα IKK_complex->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB releases NF_κB_active Active NF-κB NF_κB->NF_κB_active Inhibitor Potential Inhibitory Target (e.g., Gallic Acid derivative) Inhibitor->IKK_complex Gene_Expression Pro-inflammatory Gene Expression NF_κB_active->Gene_Expression promotes Cytokines Cytokines, Chemokines, Inflammatory Mediators Gene_Expression->Cytokines

References

Troubleshooting & Optimization

Troubleshooting low yield in Gallanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gallanilide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes. The following guides and frequently asked questions (FAQs) are formatted to directly address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a significantly lower than expected yield in my this compound synthesis. What are the common causes?

Low yields in this compound synthesis can stem from several factors throughout the experimental process. These can be broadly categorized into issues related to reaction conditions, reagent quality, and product isolation. Common culprits include incomplete reactions, the formation of side products, and loss of product during purification. It is also important to note that literature-reported yields often represent optimized conditions that may be difficult to reproduce without precise replication.

Q2: Can I directly react gallic acid and aniline to form this compound?

Directly heating a mixture of a carboxylic acid and an amine to form an amide is often challenging and may require high temperatures, which can lead to side reactions and decomposition, especially with a molecule like gallic acid that has sensitive hydroxyl groups. A more effective approach is to activate the carboxylic acid group of gallic acid to make it more susceptible to nucleophilic attack by aniline.

Q3: What are the recommended methods for activating the carboxylic acid of gallic acid?

There are two primary strategies for activating the carboxylic acid of gallic acid for amide bond formation:

  • Conversion to an Acyl Chloride: Reacting gallic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride. This intermediate then readily reacts with aniline to form this compound.

  • Using Coupling Agents: Peptide coupling reagents are highly efficient for forming amide bonds under milder conditions. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. Phosphonium-based reagents like PyBOP are also effective.

Q4: Are the phenolic hydroxyl groups of gallic acid a concern during the synthesis?

Yes, the three phenolic hydroxyl groups on the gallic acid ring are nucleophilic and can potentially react with the activated carboxylic acid, leading to the formation of ester byproducts and polymers, which will lower the yield of the desired this compound. While some syntheses of similar phenol amides have been successful without protecting these groups, protection is a common strategy to avoid side reactions.

Q5: How can I protect the hydroxyl groups of gallic acid?

The most common method for protecting the hydroxyl groups of gallic acid is to convert them into benzyl ethers by reacting gallic acid with benzyl halide. These benzyl protecting groups are stable under the conditions of amide bond formation and can be removed later by catalytic hydrogenation (e.g., H₂/Pd-C) to yield the final this compound.

Q6: What are common side reactions to be aware of during this compound synthesis?

Besides the potential for ester formation from the unprotected hydroxyl groups, other side reactions can occur:

  • With Carbodiimide Coupling Agents (DCC/EDC):

    • Formation of an N-acylurea byproduct.

    • Racemization if chiral centers are present (not applicable to this compound itself, but relevant for derivatives).

  • General:

    • Oxidation of the phenol groups, especially under harsh reaction conditions or in the presence of oxidizing agents.

    • Incomplete reaction leading to unreacted starting materials in the final product.

Troubleshooting Guides

Problem: Low Yield or No Product Formation
Potential Cause Troubleshooting Steps
Poor Quality Reagents - Ensure gallic acid and aniline are pure and dry. Impurities can interfere with the reaction. - Use freshly opened or properly stored coupling agents and solvents. Moisture can deactivate many reagents.
Inefficient Carboxylic Acid Activation - If using the acyl chloride method, ensure complete conversion of gallic acid to the acyl chloride before adding aniline. - When using coupling agents (DCC, EDC, etc.), ensure the correct stoichiometry is used. An excess of the coupling agent may be necessary. - Consider adding an activator like HOBt when using carbodiimides to enhance reactivity.
Suboptimal Reaction Conditions - Temperature: Amide coupling reactions can be sensitive to temperature. If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to decomposition. - Solvent: Use an appropriate anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Side Reactions of Unprotected Hydroxyl Groups - Consider protecting the phenolic hydroxyl groups of gallic acid as benzyl ethers before the coupling reaction, followed by deprotection.
Problem: Product is Impure or Difficult to Purify
Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Materials - Optimize reaction time and stoichiometry to ensure complete conversion. - Use an appropriate work-up procedure to remove unreacted starting materials. For example, washing the organic layer with a dilute acid solution can remove unreacted aniline, and a dilute base solution can remove unreacted gallic acid.
Formation of Byproducts - If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration. If using EDC, the urea byproduct is water-soluble and can be removed by an aqueous work-up. - For other byproducts, purification by column chromatography or recrystallization is recommended.
Product Loss During Work-up/Purification - Minimize the number of transfer steps to reduce mechanical losses. - For recrystallization, choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature to maximize recovery.[1][2][3][4]

Experimental Protocols

Method 1: this compound Synthesis via In Situ Acyl Chloride Formation

This protocol is adapted from a general procedure for the synthesis of salicylanilides.[5]

Materials:

  • Gallic Acid

  • Aniline

  • Phosphorus trichloride (PCl₃)

  • Xylene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of gallic acid (1 equivalent) and aniline (1 equivalent) in anhydrous xylene, add phosphorus trichloride (1 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 110 °C and stir for 1.5 - 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Method 2: this compound Synthesis using a Carbodiimide Coupling Agent

This protocol is a general method for amide bond formation using a carbodiimide.[6]

Materials:

  • Gallic Acid

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve gallic acid (1 equivalent) in anhydrous DMF.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Add DIPEA (2 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add aniline (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench with water and extract the product with DCM or another suitable organic solvent.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Primary Area of Concern Key Troubleshooting Actions
Low YieldReaction ConditionsOptimize temperature, time, and solvent.
Reagent QualityUse pure, dry reagents and fresh coupling agents.
Side ReactionsConsider protecting hydroxyl groups.
Impure ProductIncomplete ReactionMonitor with TLC, adjust stoichiometry and reaction time.
Byproduct FormationChoose appropriate work-up and purification methods.

Table 2: Common Coupling Agents and Additives

Coupling Agent Additive Key Features
DCCHOBtForms insoluble DCU byproduct, easy to remove by filtration.
EDCHOBtForms water-soluble urea byproduct, removed by aqueous work-up.
PyBOP-Phosphonium-based, highly efficient.

Visualizations

Logical Troubleshooting Workflow for Low this compound Yield

TroubleshootingWorkflow Troubleshooting Low this compound Yield start Low Yield Observed check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_activation Assess Carboxylic Acid Activation Method start->check_activation optimize_coupling Optimize Coupling Agent Stoichiometry check_reagents->optimize_coupling Impure/Wet Reagents check_conditions->optimize_coupling Suboptimal Conditions check_activation->optimize_coupling Inefficient Activation check_purification Evaluate Purification Procedure for Losses optimize_purification Refine Purification Technique check_purification->optimize_purification Losses Identified side_reactions Investigate Potential Side Reactions protect_hydroxyl Consider Protecting Hydroxyl Groups side_reactions->protect_hydroxyl Phenol Reactivity Suspected success Improved Yield protect_hydroxyl->success optimize_coupling->check_purification Reaction Appears Clean optimize_coupling->side_reactions Yield Still Low optimize_coupling->success Yield Improved optimize_purification->success AmideFormation General Amide Bond Formation cluster_reactants Reactants cluster_activation Activation cluster_product Product gallic_acid Gallic Acid (Carboxylic Acid) coupling_agent Coupling Agent (e.g., SOCl₂, DCC, EDC) gallic_acid->coupling_agent aniline Aniline (Amine) This compound This compound (Amide) aniline->this compound activated_acid Activated Gallic Acid (e.g., Acyl Chloride, O-Acylisourea) activated_acid->aniline Nucleophilic Attack activated_acid->this compound coupling_agent->activated_acid Activation

References

Technical Support Center: Enhancing the Selectivity of Gallanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for researchers working with Gallanilide derivatives. This compound, with the chemical structure 3,4,5-trihydroxy-N-phenylbenzamide, is a compound derived from gallic acid and aniline. While specific research on "this compound derivatives" as a distinct class is emerging, this guide draws upon established principles and methodologies from the broader and well-documented fields of anilide and gallic acid derivatives, which are often investigated as kinase inhibitors and anticancer agents.[1][2][3] This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the selectivity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high selectivity with anilide-based kinase inhibitors?

A1: The primary challenge stems from the highly conserved nature of the ATP-binding pocket across the human kinome.[4] Since many anilide derivatives are designed as ATP-competitive inhibitors, they can inadvertently bind to multiple kinases, leading to off-target effects.[4][5] Key difficulties include:

  • Structural Similarity: Over 500 human kinases share a similar catalytic domain structure.

  • Conformational Flexibility: Both the inhibitor and the kinase can adopt various conformations, some of which may allow for promiscuous binding.

  • "Gatekeeper" Residue: While targeting unique features like the size of the gatekeeper residue can enhance selectivity, many kinases still share similarities in this region.

Q2: My this compound derivative shows high potency in a biochemical assay but weak activity in a cell-based assay. What could be the cause?

A2: This is a common issue when transitioning from in vitro to cellular environments.[6][7] Several factors can contribute to this discrepancy:

  • High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels (millimolar range) are much higher and can out-compete the inhibitor.[6][8]

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane due to its physicochemical properties (e.g., high polarity from the galloyl moiety).

  • Efflux Pumps: The derivative might be a substrate for multidrug resistance transporters like P-glycoprotein, which actively pump the compound out of the cell.[6]

  • Target Unavailability: The target kinase may not be expressed at high levels or be in the correct conformational or activation state in the chosen cell line.[6][7]

Q3: I'm observing a cellular phenotype that doesn't align with the known function of the intended target. How can I confirm if this is an off-target effect?

A3: This strongly suggests off-target activity. Several experimental approaches can help confirm this:

  • Rescue Experiments: Overexpress a drug-resistant mutant of the intended target. If the phenotype is on-target, this should reverse the effect. If the phenotype persists, it is likely due to off-target inhibition.[6]

  • Structurally Related Inactive Control: Synthesize a close analog of your compound that is inactive against the primary target. If this analog still produces the same cellular phenotype, it points to an off-target effect.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the inhibitor's effect persists in these cells, it is acting through a different pathway.

  • Kinome-Wide Profiling: Screen your compound against a large panel of kinases to identify potential off-target interactions.[5][6]

Troubleshooting Guides

Issue 1: High Off-Target Activity in Kinome-Wide Screens
Potential Cause Troubleshooting Steps
Promiscuous Scaffold Analyze the structure-activity relationship (SAR) to identify moieties contributing to broad activity. Consider modifications to improve shape complementarity with the on-target kinase.
Non-Specific Binding Assess the compound's physicochemical properties. High lipophilicity can lead to non-specific interactions. Modify the structure to optimize LogP.
Inappropriate Screening Concentration Perform initial screens at a concentration that is selective for the on-target (e.g., 10-100 fold above the on-target IC50). High concentrations can reveal clinically irrelevant off-targets.
Issue 2: Inconsistent IC50 Values Between Experiments
Potential Cause Troubleshooting Steps
Variable Assay Conditions Standardize all assay parameters, including ATP concentration, enzyme and substrate concentrations, incubation time, and buffer composition.[8]
Compound Instability Assess the chemical stability of your derivative in the assay buffer and in the presence of assay components (e.g., DTT). Use freshly prepared stock solutions.
Enzyme Batch Variation Use a single, quality-controlled batch of recombinant kinase for a set of experiments. If changing batches, re-validate the assay and compare key parameters.

Quantitative Data Summary

The following table provides a hypothetical example of selectivity data for a lead this compound derivative compared to a less selective analog.

Compound On-Target Kinase (IC50, nM) Off-Target Kinase 1 (IC50, nM) Off-Target Kinase 2 (IC50, nM) Selectivity Ratio (Off-Target 1 / On-Target)
This compound-Lead 151,500>10,000100
This compound-Analog 502001,2004

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for determining the IC50 of a this compound derivative against a target kinase.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
  • Enzyme Dilution: Dilute the stock kinase to a 2X working concentration in kinase buffer.
  • Substrate/ATP Mix: Prepare a 2X mix of the specific peptide substrate and ATP in kinase buffer. Include [γ-33P]ATP at a specific activity of ~500 cpm/pmol. The final ATP concentration should be at or near the Km for the target kinase.
  • Inhibitor Dilutions: Perform serial dilutions of the this compound derivative in 100% DMSO. Then, dilute these into the kinase buffer to a 10X concentration.

2. Assay Procedure:

  • Add 5 µL of 10X inhibitor solution to a 96-well plate.
  • Add 20 µL of the 2X enzyme dilution to each well.
  • Pre-incubate for 10 minutes at room temperature.
  • Initiate the reaction by adding 25 µL of the 2X substrate/ATP mix.
  • Incubate for 30-60 minutes at 30°C.
  • Stop the reaction by adding 50 µL of 3% phosphoric acid.
  • Transfer 25 µL of the reaction mixture to a P81 phosphocellulose filter plate.
  • Wash the plate 3-4 times with 0.75% phosphoric acid and once with acetone.
  • Add liquid scintillant and count using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition relative to a DMSO control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol assesses whether the this compound derivative binds to its intended target within living cells.

1. Cell Preparation:

  • Transfect HEK293 cells with a plasmid encoding the target kinase as a NanoLuc® fusion protein.
  • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

2. Assay Procedure:

  • Prepare serial dilutions of the this compound derivative in Opti-MEM® medium.
  • Add the NanoBRET™ tracer to the diluted compound solutions.
  • Remove the culture medium from the cells and add the compound/tracer mix.
  • Incubate for 2 hours at 37°C in a CO2 incubator.
  • Add NanoBRET™ substrate and lysis buffer to each well.
  • Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission.

3. Data Analysis:

  • Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
  • Convert the raw ratios to milliBRET units (mBU).
  • Plot the mBU values against the logarithm of the inhibitor concentration to determine the IC50, which reflects target engagement in the cellular environment.

Visualizations

experimental_workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 SAR & Optimization biochem_assay In Vitro Kinase Assay (IC50 Determination) kinome_scan Kinome-Wide Selectivity Screen (>400 Kinases) biochem_assay->kinome_scan Lead Compound sar_analysis Structure-Activity Relationship (SAR) Analysis kinome_scan->sar_analysis Selectivity Data cell_permeability Cell Permeability Assay (PAMPA) target_engagement Cellular Target Engagement (e.g., NanoBRET™) cell_permeability->target_engagement phenotypic_assay Phenotypic Assay (e.g., Proliferation, Apoptosis) target_engagement->phenotypic_assay phenotypic_assay->sar_analysis Cellular Activity Data lead_optimization Lead Optimization (Improve Selectivity & Potency) sar_analysis->lead_optimization lead_optimization->biochem_assay New Derivatives

Caption: Workflow for improving the selectivity of this compound derivatives.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF (On-Target) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation OffTarget1 Off-Target Kinase 1 (e.g., SRC) Pathway_OT1 Unintended Pathway 1 OffTarget1->Pathway_OT1 OffTarget2 Off-Target Kinase 2 (e.g., ABL) Pathway_OT2 Unintended Pathway 2 OffTarget2->Pathway_OT2 This compound This compound Derivative This compound->RAF Inhibition (Desired) This compound->OffTarget1 Inhibition (Undesired) This compound->OffTarget2 Inhibition (Undesired)

References

Technical Support Center: Overcoming Challenges in Gallanilide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gallanilide (N-phenyl-3,4,5-trihydroxybenzamide) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound, being a phenolic compound, presents several purification challenges. Its multiple hydroxyl groups make it polar and susceptible to oxidation, especially at higher pH and temperatures. Key challenges include:

  • Removal of unreacted starting materials: Incomplete reaction can leave behind gallic acid and aniline, which need to be removed.

  • Elimination of side-products: Side reactions can lead to the formation of various impurities that may be structurally similar to this compound, making separation difficult.

  • Color impurities: Oxidation of the phenolic hydroxyl groups can lead to the formation of colored impurities, often appearing as yellow or brown tints in the final product.

  • Crystallization difficulties: this compound may sometimes be challenging to crystallize, potentially oiling out or forming very fine needles that are difficult to handle and dry.

  • Stability issues: The compound can be sensitive to light, air, and pH, leading to degradation during the purification process.

Q2: What are the recommended purification methods for crude this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization is often the most effective method for removing small amounts of impurities from a solid sample. The choice of solvent is crucial for successful recrystallization.

  • Column chromatography is highly effective for separating this compound from closely related impurities and colored byproducts, especially for larger scales or when high purity is required.

Q3: How can I remove colored impurities from my this compound sample?

A3: Colored impurities, typically arising from oxidation, can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step. It is important to use the minimum amount of charcoal necessary, as excessive use can lead to a significant loss of the desired product through adsorption.

Q4: My this compound sample is difficult to crystallize. What can I do?

A4: If you are experiencing difficulty with crystallization, consider the following troubleshooting steps:

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seed crystals: Add a tiny crystal of pure this compound to the cooled, supersaturated solution to initiate crystal growth.

  • Solvent system modification: If using a single solvent, try a two-solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear again and allow it to cool slowly.

  • Concentrate the solution: If too much solvent was used, carefully evaporate some of it to achieve a supersaturated solution upon cooling.

Q5: What are the optimal storage conditions for purified this compound?

A5: To prevent degradation, purified this compound should be stored in a tightly sealed, amber-colored vial to protect it from light and air. Storing it in a cool, dry place, such as a desiccator at room temperature or in a refrigerator, is also recommended. For long-term storage, flushing the container with an inert gas like nitrogen or argon can further prevent oxidation.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Oiling out instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated. Impurities are preventing crystallization.Use a lower-boiling point solvent or a solvent mixture. Dilute the solution with a small amount of additional hot solvent. Try purifying by column chromatography first to remove impurities.
Low recovery of purified product Too much solvent was used for recrystallization. The crystals were washed with a solvent that was not cold enough. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent required to dissolve the crude product. Always wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the filtration apparatus (funnel and flask) is pre-heated before filtering the hot solution.
Crystals are colored Incomplete removal of colored impurities. Oxidation occurred during the recrystallization process.Add a small amount of activated charcoal to the hot solution before filtration. Minimize the time the solution is kept at a high temperature. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen).
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of this compound from impurities The solvent system (eluent) is not optimal. The column was not packed properly, leading to channeling. The column was overloaded with the crude sample.Optimize the eluent system using thin-layer chromatography (TLC) beforehand to achieve a good separation of spots. Ensure the silica gel is packed uniformly without any cracks or air bubbles. Load an appropriate amount of sample relative to the amount of silica gel (typically 1:20 to 1:100 ratio of sample to silica gel by weight).
This compound is not eluting from the column The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Streaking or tailing of the compound band The compound is interacting too strongly with the silica gel (acidic). The sample was not fully dissolved when loaded onto the column.Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the peak shape. Ensure the sample is completely dissolved in a minimal amount of solvent before loading.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by preliminary solubility tests. Ethanol or ethanol/water mixtures are often good starting points.

Methodology:

  • Solvent Selection: In a test tube, test the solubility of a small amount of crude this compound in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, water, ethyl acetate, and mixtures like ethanol/water or acetone/hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the weight of the crude product) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent. Allow the crystals to dry on the filter paper by drawing air through them, and then transfer them to a watch glass to air dry completely or dry in a vacuum oven.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.

Methodology:

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (eluent). A good eluent system will give the this compound spot an Rf value of approximately 0.3-0.5 and show good separation from impurities. A common eluent system for gallic acid amides is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles or cracks. Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the silica gel bed using a pipette.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent through the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Purity and Yield Data for Purification of Gallic Acid Amide Precursors
CompoundPurification MethodSolvent SystemYield (%)
OMe-protected gallic acid amide (C4 spacer)Column ChromatographyHexane/Ethyl Acetate90
OMe-protected gallic acid amide (C6 spacer)Column ChromatographyHexane/Ethyl Acetate85
OMe-protected gallic acid amide (C8 spacer)Column ChromatographyHexane/Ethyl Acetate98
OMe-protected gallic acid amide (C10 spacer)Column ChromatographyHexane/Ethyl Acetate77
OMe-protected gallic acid amide (C12 spacer)Column ChromatographyHexane/Ethyl Acetate82

Data adapted from a study on the synthesis of OMe-protected gallic acid amides, which are precursors to this compound-like structures.[1]

Visualizations

Gallanilide_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude this compound Product Recrystallization Recrystallization Crude->Recrystallization Minor Impurities ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex Mixture TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC HPLC HPLC Analysis TLC->HPLC Confirm Purity PureProduct Pure this compound HPLC->PureProduct Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Oiling Out Problem->OilingOut Yes LowRecovery Low Recovery Problem->LowRecovery Yes ColoredCrystals Colored Crystals Problem->ColoredCrystals Yes Success Pure Crystals Obtained Problem->Success No Adjust Solvent System Adjust Solvent System OilingOut->Adjust Solvent System Use Minimum Hot Solvent\nWash with Ice-Cold Solvent Use Minimum Hot Solvent Wash with Ice-Cold Solvent LowRecovery->Use Minimum Hot Solvent\nWash with Ice-Cold Solvent Use Activated Charcoal\nMinimize Heat Exposure Use Activated Charcoal Minimize Heat Exposure ColoredCrystals->Use Activated Charcoal\nMinimize Heat Exposure

References

Technical Support Center: Assay Optimization for Sensitive Gallanilide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assays for the sensitive detection of Gallanilide.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable assay type for sensitive quantification of this compound?

A1: For sensitive and specific quantification of small molecules like this compound, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly recommended method.[1][2][3] This technique offers excellent selectivity and sensitivity, allowing for accurate measurement even in complex biological matrices.[1] Fluorescence-based assays can also be developed for high-throughput screening, but may require specific reagents and are potentially more susceptible to interference.[4][5][6][7]

Q2: I am observing a weak or no signal in my this compound assay. What are the potential causes and solutions?

A2: A weak or no signal can stem from several factors.[8] Systematically check the following:

  • Reagent Integrity: Ensure all reagents, including this compound standards, are within their expiry date and have been stored correctly. Consider preparing fresh solutions.

  • Instrument Settings: Verify the instrument parameters (e.g., mass transitions for LC-MS/MS, excitation/emission wavelengths for fluorescence assays) are correctly configured for this compound detection.

  • Sample Preparation: Inefficient extraction of this compound from the sample matrix can lead to low recovery. Optimize your sample preparation protocol, considering different extraction solvents or solid-phase extraction (SPE) cartridges.

  • Low Analyte Concentration: The concentration of this compound in your samples might be below the limit of detection (LOD) of your current assay. Consider concentrating the sample or exploring more sensitive detection methods.

Q3: My assay is showing high background noise. How can I reduce it?

A3: High background can mask the true signal of your analyte. To mitigate this:

  • Matrix Effects (LC-MS/MS): Co-eluting substances from the sample matrix can interfere with this compound ionization. Optimize the chromatographic separation to better resolve this compound from interfering compounds. The use of a matrix-matched calibration curve is also crucial.

  • Autofluorescence (Fluorescence Assays): Components in your sample or assay buffer may exhibit intrinsic fluorescence at the measurement wavelengths. Run a blank sample (without this compound) to determine the background fluorescence and subtract it from your sample readings. Consider using red-shifted fluorophores to minimize autofluorescence from biological samples.

  • Contaminated Reagents: Use high-purity solvents and reagents to minimize background noise.

Q4: I am experiencing high variability between my replicate measurements. What could be the cause?

A4: High variability can compromise the reliability of your results.[8] Potential sources of variability include:

  • Pipetting Inaccuracy: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques to minimize volume errors, especially when handling small volumes. Preparing a master mix for reagents can also improve consistency.[8]

  • Inconsistent Sample Preparation: Variations in the sample preparation process can lead to differing recoveries of this compound. Standardize your protocol and ensure each sample is treated identically.

  • Instrument Instability: If you observe drift in your signal over time, the instrument may need maintenance or re-calibration.

Troubleshooting Guides

Low Sensitivity/Poor Signal
Potential Cause Troubleshooting Steps
Suboptimal Instrument Parameters LC-MS/MS: Perform a tuning and optimization of the mass spectrometer for this compound to determine the optimal precursor and product ions and collision energy. Fluorescence: Determine the optimal excitation and emission wavelengths for the this compound-fluorophore complex.
Inefficient Ionization (LC-MS/MS) Optimize the mobile phase composition (e.g., pH, organic solvent content) and ion source parameters (e.g., temperature, gas flow) to enhance the ionization of this compound.
Quenching of Fluorescent Signal Components in the sample matrix can quench the fluorescence. Evaluate different sample dilutions or purification methods to remove interfering substances.
Low Analyte Recovery Optimize the extraction method. Test different extraction solvents, pH conditions, and extraction times. For solid-phase extraction (SPE), evaluate different sorbent types and elution solvents.
High Background Noise
Potential Cause Troubleshooting Steps
Matrix Interference LC-MS/MS: Improve chromatographic separation by using a longer column, a different stationary phase, or a modified gradient elution. Fluorescence: Implement a more stringent sample cleanup procedure to remove interfering compounds.
Non-specific Binding In immunoassays or other binding assays, non-specific binding of reagents to the plate or other surfaces can cause high background. Use appropriate blocking buffers (e.g., BSA, casein) and include washing steps with a mild detergent (e.g., Tween-20).
Reagent Contamination Prepare fresh reagents using high-purity water and solvents. Filter all solutions before use.
Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent Sample Handling Standardize all steps of the experimental workflow, from sample collection to final analysis. Use a consistent timing for all incubation and reaction steps.
Temperature Fluctuations Ensure all assay steps are performed at a consistent and controlled temperature, as temperature can affect reaction rates and binding kinetics.
Edge Effects in Plate-Based Assays In multi-well plates, the outer wells can be more susceptible to evaporation and temperature variations. Avoid using the outer wells for critical samples or standards, or ensure proper plate sealing and incubation.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound Quantification
  • Preparation of Standards and Quality Controls:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, DMSO).

    • Perform serial dilutions to create a series of calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation of this compound from matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization properties of this compound.

    • Detection: Multiple Reaction Monitoring (MRM) using the optimized precursor and product ions for this compound and the internal standard.

Protocol 2: Generic Fluorescence-Based Detection Assay
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., PBS, Tris-HCl) at the optimal pH for the assay.

    • Prepare a solution of the fluorescent probe that will interact with this compound.

  • Assay Procedure:

    • Add a defined volume of the sample or this compound standard to the wells of a microplate.

    • Add the fluorescent probe solution to each well.

    • Incubate the plate for a specific time at a controlled temperature to allow for the reaction to occur.

  • Detection:

    • Measure the fluorescence intensity using a microplate reader at the pre-determined optimal excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Generate a standard curve by plotting the fluorescence intensity versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their fluorescence values from the standard curve.

Visualizations

cluster_workflow Troubleshooting Workflow: Low Signal start Start: Low or No Signal check_reagents Check Reagents (Age, Storage) start->check_reagents check_instrument Check Instrument Settings check_reagents->check_instrument Reagents OK end_bad Issue Persists check_reagents->end_bad Reagents Faulty optimize_sample_prep Optimize Sample Preparation check_instrument->optimize_sample_prep Settings OK check_instrument->end_bad Settings Incorrect concentrate_sample Concentrate Sample optimize_sample_prep->concentrate_sample Low Recovery end_good Signal Improved optimize_sample_prep->end_good Recovery Improved concentrate_sample->end_good Signal Detected concentrate_sample->end_bad Signal Still Low

Caption: A logical workflow for troubleshooting low signal issues.

cluster_pathway Potential Signaling Pathway for a Galanin Receptor Modulator This compound This compound (Hypothetical Ligand) GALR Galanin Receptor (e.g., GALR1/3) This compound->GALR Binds to G_protein Gi/o Protein GALR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmission) PKA->Cellular_Response

Caption: A potential signaling pathway for this compound.

cluster_lcms LC-MS/MS Experimental Workflow sample_prep Sample Preparation (e.g., Protein Precipitation) lc_separation LC Separation (Reverse Phase) sample_prep->lc_separation ionization Ionization (ESI) lc_separation->ionization mass_analysis Mass Analysis (Triple Quadrupole) ionization->mass_analysis detection Detection (MRM) mass_analysis->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: A typical experimental workflow for LC-MS/MS analysis.

References

Technical Support Center: Addressing Gallanilide Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gallanilide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address the challenges associated with the stability of this compound in aqueous solutions. Given that "this compound" is a specialized or novel compound, this guide is built upon established principles of the stability of its core chemical moieties: the anilide linkage and the polyphenolic gallic acid structure.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is happening?

A1: The color change in your this compound solution is likely due to the oxidation of the gallic acid moiety. Polyphenolic compounds are susceptible to oxidation, which can be accelerated by factors such as neutral to alkaline pH, exposure to light, elevated temperatures, and the presence of dissolved oxygen or metal ions.[1] This process can lead to the formation of colored degradation products.

Q2: I'm observing a loss of this compound concentration in my aqueous solution over time, even when protected from light. What is the likely cause?

A2: If you are observing a decrease in the parent compound concentration without significant color change, it is possible that hydrolysis of the anilide (amide) bond is occurring.[2][3] This reaction breaks the bond between the gallic acid and aniline portions of the molecule, leading to the formation of gallic acid and the corresponding aniline derivative. The rate of hydrolysis is often dependent on the pH and temperature of the solution.[2]

Q3: What are the primary degradation pathways for this compound in an aqueous solution?

A3: Based on its chemical structure, this compound is susceptible to two main degradation pathways in aqueous solutions:

  • Oxidative Degradation: The gallic acid portion of the molecule, with its three hydroxyl groups, is prone to oxidation, especially in neutral to alkaline conditions.[4][5][6] This can lead to the formation of semiquinone radicals and quinones.[5]

  • Hydrolytic Cleavage: The anilide (amide) bond can undergo hydrolysis, which is the cleavage of the bond by water. This reaction can be catalyzed by acidic or basic conditions.[3][7][8]

Q4: What are the optimal storage conditions for a this compound stock solution?

A4: To maximize the stability of your this compound stock solution, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, such as in a refrigerator (4°C) or freezer (-20°C to -80°C).[1]

  • pH: Maintain the solution in a slightly acidic buffer (pH 3-6) to minimize both oxidation and base-catalyzed hydrolysis.[1]

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • Oxygen: To minimize oxidation, use degassed solvents to prepare your solutions and consider purging the headspace of the storage container with an inert gas like nitrogen or argon before sealing.[1]

Troubleshooting Guides

Issue 1: Rapid Discoloration of this compound Solution
Possible Cause Troubleshooting Steps
High pH of the Solution Measure the pH of your aqueous solution. If it is neutral or alkaline, adjust the pH to a more acidic range (pH 3-6) using a suitable buffer system (e.g., citrate or acetate buffer).[1][6]
Presence of Dissolved Oxygen Prepare your solutions using solvents that have been degassed by sonication, sparging with an inert gas, or freeze-pump-thaw cycles.
Exposure to Light Store your solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[1]
Contamination with Metal Ions Use high-purity water and reagents. If metal ion contamination is suspected, consider adding a chelating agent such as EDTA to your buffer.
Elevated Temperature Prepare and handle the solution at room temperature or on ice, and store it at a reduced temperature (4°C or -20°C) when not in use.[1]
Issue 2: Poor Reproducibility in Experimental Results
Possible Cause Troubleshooting Steps
Degradation During Experiment Minimize the time your this compound solution is kept at room temperature or in experimental conditions. Prepare fresh solutions before each experiment if possible.
Inconsistent pH Ensure that the pH of your buffers and final solutions is consistent across all experiments.
Hydrolysis of the Anilide Bond Analyze your samples by a suitable method like HPLC to check for the appearance of degradation products such as gallic acid. If hydrolysis is confirmed, consider if the experimental pH can be adjusted to a range where the anilide bond is more stable.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffers

Objective: To determine the stability of this compound at different pH values and temperatures.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9).

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and dilute it into the aqueous buffers to achieve the final desired concentration.

  • Incubation: Aliquot the this compound solutions into separate vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, and 40°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a vial from each condition.

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Protocol 2: Identification of this compound Degradation Products

Objective: To identify the major degradation products of this compound under forced degradation conditions.

Methodology:

  • Forced Degradation: Subject the this compound solution to stress conditions to induce degradation. This can include:

    • Acidic Hydrolysis: Incubate in 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Incubate in 0.1 M NaOH at room temperature.

    • Oxidation: Treat with a low concentration of hydrogen peroxide (e.g., 3%).

    • Photodegradation: Expose to UV light.

  • Sample Analysis: Analyze the stressed samples using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system.

  • Data Interpretation: Compare the mass spectra of the degradation peaks with the mass of the parent this compound molecule to hypothesize the structures of the degradation products (e.g., gallic acid and the corresponding aniline derivative from hydrolysis).

Quantitative Data Summary

The following table summarizes the key factors influencing the stability of compounds with structural similarities to this compound.

Factor Effect on Stability Recommended Conditions Reference
pH Polyphenols are less stable at neutral to alkaline pH.Acidic pH (3-6)[1][6]
Temperature Higher temperatures accelerate both hydrolysis and oxidation.Low temperature (4°C or -20°C) for storage.[1]
Light UV and visible light can induce photo-oxidation.Protection from light (amber vials).[1]
Oxygen Promotes oxidative degradation of the gallic acid moiety.Use of degassed solvents and inert atmosphere.[1]

Visualizations

Gallanilide_Degradation_Pathways cluster_hydrolysis Hydrolytic Cleavage cluster_oxidation Oxidative Degradation This compound This compound in Aqueous Solution Gallic_Acid Gallic Acid This compound->Gallic_Acid H₂O (Acid/Base Catalyzed) Aniline_Derivative Aniline Derivative This compound->Aniline_Derivative H₂O (Acid/Base Catalyzed) Semiquinone Semiquinone Radical This compound->Semiquinone O₂, Light, Metal Ions (High pH) Quinone Quinone Products Semiquinone->Quinone Further Oxidation

Caption: Inferred degradation pathways of this compound in aqueous solutions.

Stability_Testing_Workflow start Start: Prepare this compound Solution stress Apply Stress Conditions (pH, Temp, Light) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis quantification Quantify Remaining This compound analysis->quantification degradation_products Identify Degradation Products (HPLC-MS) analysis->degradation_products kinetics Determine Degradation Kinetics quantification->kinetics end End: Assess Stability degradation_products->end kinetics->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Strategies to Reduce Variability in Experiments with Gallanilide-like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature on "Gallanilide" is limited. This guide provides general strategies for reducing experimental variability based on best practices for small organic molecules, particularly phenolic compounds. For the purpose of this guide, we will refer to the hypothetical compound class as "Compound G".

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in experiments with Compound G?

A1: Variability in experiments with small molecules like Compound G can arise from several factors. The most significant sources often include:

  • Compound Integrity and Handling: Degradation of the compound due to improper storage, repeated freeze-thaw cycles, and exposure to light or air.[1]

  • Reagent and Consumable Quality: Inconsistent quality of reagents, media, and plasticware can introduce significant variability.

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and mycoplasma contamination can alter cellular responses.[2]

  • Experimental Procedure: Inconsistent incubation times, temperature fluctuations, and pipetting errors are major contributors to variability.[3][4]

  • Data Acquisition and Analysis: Improperly calibrated equipment and inconsistent data analysis parameters can lead to skewed results.

Q2: How should I prepare and store stock solutions of Compound G to ensure stability?

A2: Proper preparation and storage of stock solutions are critical for reproducible results.

  • Solvent Selection: Use a high-purity solvent in which Compound G is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[1][5]

  • Stock Solution Preparation: Before opening the vial, centrifuge it to ensure all the powder is at the bottom.[1] Prepare a concentrated stock solution (e.g., 10-100 mM) and create single-use aliquots to avoid repeated freeze-thaw cycles.[1]

  • Storage: Store aliquots at -80°C for long-term stability (up to 6 months is a general guideline, but should be empirically determined).[1] Protect from light by using amber vials or wrapping them in foil.

Q3: What is the optimal concentration range and incubation time for Compound G in a cell-based assay?

A3: The optimal concentration range and incubation time are highly dependent on the specific cell type and the biological question being addressed.

  • Concentration: It is recommended to perform a dose-response curve to determine the EC50 or IC50 value. A typical starting point for a new compound might be a wide range of concentrations (e.g., from nanomolar to micromolar).

  • Incubation Time: The incubation time should be optimized based on the kinetics of the expected biological response. Short incubation times (e.g., minutes to a few hours) may be sufficient for observing rapid signaling events, while longer incubation times (e.g., 24-72 hours) may be necessary for assessing effects on cell proliferation or gene expression.[6][7][8][9]

Troubleshooting Guide

Problem 1: High variability between replicate wells in the same experiment.

Possible Cause Troubleshooting Step
Pipetting Error Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile liquid.
Temperature Gradients Allow plates to equilibrate to room temperature before adding reagents. Ensure uniform temperature during incubation.
Evaporation Use plate sealers, especially for long incubation periods. Maintain proper humidity in the incubator.

Problem 2: Inconsistent results between different experimental days.

Possible Cause Troubleshooting Step
Compound Degradation Use fresh aliquots of Compound G for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
Cell Passage Number Use cells within a consistent and narrow range of passage numbers for all experiments.[2]
Reagent Variability Use the same lot of critical reagents (e.g., serum, media) for a set of experiments. If a new lot must be used, perform a bridging experiment to ensure consistency.
Instrument Performance Perform regular maintenance and calibration of all laboratory equipment, including incubators, plate readers, and liquid handlers.

Quantitative Data Summary

The following table summarizes key experimental parameters that should be optimized to reduce variability. The provided ranges are general guidelines and should be adapted for your specific experimental system.

ParameterTypical Range for OptimizationKey Consideration
Final DMSO Concentration 0.1% - 0.5%High concentrations can be toxic to cells and may affect compound solubility and activity.[1]
Cell Seeding Density 50% - 80% confluency at time of assayOver- or under-confluent cells can respond differently to stimuli.[2]
Incubation Time Minutes to >72 hoursDependent on the biological endpoint being measured (e.g., signaling, gene expression, viability).[6][7][8][9]
Incubation Temperature 37°C (for mammalian cells)Temperature fluctuations can significantly impact biological processes.
Compound G Concentration 1 nM - 100 µM (initial screen)A wide range is necessary to determine the optimal working concentration.

Visualizations

Experimental Workflow for a Cell-Based Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound G Aliquoting Treatment Treatment with Compound G Compound_Prep->Treatment Cell_Culture Cell Culture (Consistent Passage) Cell_Seeding Cell Seeding (Uniform Density) Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (Controlled Time/Temp) Treatment->Incubation Data_Acquisition Data Acquisition (Calibrated Reader) Incubation->Data_Acquisition Data_Analysis Data Analysis (Standardized Parameters) Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: A generalized workflow for a cell-based assay, highlighting critical stages for variability control.

Hypothetical Signaling Pathway for a Phenolic Compound

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Compound_G Compound G MAPK_Pathway MAPK Pathway (e.g., ERK, JNK) Compound_G->MAPK_Pathway Inhibition NFkB_Pathway NF-kB Pathway Compound_G->NFkB_Pathway Inhibition Nrf2_Pathway Nrf2 Pathway Compound_G->Nrf2_Pathway Activation Biological_Response Biological Response (e.g., Anti-inflammatory) MAPK_Pathway->Biological_Response NFkB_Pathway->Biological_Response Nrf2_Pathway->Biological_Response

Caption: A hypothetical signaling pathway illustrating how a phenolic compound might exert its effects.[10][11][12]

References

Technical Support Center: Enhancing the Bioavailability of Gallanilide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with enhancing the bioavailability of gallanilide analogs. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows potent in vitro activity but poor in vivo efficacy. What could be the primary reason for this discrepancy?

A1: A common reason for this observation is low oral bioavailability. This compound analogs, often being lipophilic and belonging to Biopharmaceutics Classification System (BCS) Class II or IV, tend to have poor aqueous solubility and/or low permeability across the intestinal membrane.[1][2] This leads to limited absorption into the systemic circulation, resulting in sub-therapeutic concentrations at the target site despite high in vitro potency. It is crucial to assess the physicochemical properties of your analog, such as its solubility and permeability, early in the development process.

Q2: What are the initial steps I should take to investigate the low bioavailability of my this compound analog?

A2: The first step is to thoroughly characterize the physicochemical properties of your compound. This includes determining its aqueous solubility at different pH values, its partition coefficient (LogP), and its permeability. These parameters will help you understand the primary barriers to its absorption.[3] Subsequently, conducting in vitro dissolution and permeability assays (e.g., using Caco-2 cell monolayers) can provide valuable insights into its behavior in a simulated gastrointestinal environment.

Q3: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound analogs?

A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds. These include:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[1]

  • Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve both solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and facilitate absorption through the lymphatic pathway.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4]

  • Prodrug Approach: Modifying the chemical structure to create a more soluble or permeable prodrug that converts to the active compound in vivo.

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro dissolution studies.
Possible Cause Troubleshooting Step
Poor wettability of the compound. Add a small amount of surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) to the dissolution medium to improve wetting.
Compound degradation in the dissolution medium. Analyze the stability of the compound at the pH and temperature of the dissolution medium. Adjust the conditions or use a stabilizing agent if necessary.
Inappropriate dissolution medium. The pH of the dissolution medium should be relevant to the physiological conditions of the gastrointestinal tract (pH 1.2 to 6.8). For poorly soluble drugs, biorelevant media containing bile salts and phospholipids can provide more predictive results.
Formation of agglomerates. Ensure adequate agitation and consider the use of dispersing agents in the formulation.
Issue 2: Low permeability observed in Caco-2 cell assays.
Possible Cause Troubleshooting Step
High efflux ratio. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). Co-administration with a known P-gp inhibitor (e.g., verapamil) in the assay can confirm this.
Poor aqueous solubility in the donor compartment. Ensure the compound concentration in the donor compartment does not exceed its solubility in the assay buffer. The use of co-solvents or solubility enhancers may be necessary, but their effect on cell viability must be assessed.
Cell monolayer integrity is compromised. Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity throughout the experiment.
Metabolism by Caco-2 cells. Analyze the receiver compartment for the presence of metabolites. If significant metabolism is observed, this could contribute to low apparent permeability of the parent compound.

Data Presentation: Illustrative Bioavailability Parameters of this compound Analogs

The following table provides a hypothetical but realistic representation of pharmacokinetic data for a series of this compound analogs. Researchers can use this structure to tabulate their own experimental results for effective comparison.

Analog IDFormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)
GA-001 Aqueous Suspension1050 ± 122.0250 ± 605
GA-001 Micronized Suspension10150 ± 351.5750 ± 15015
GA-001 SEDDS10450 ± 901.02250 ± 45045
GA-002 Aqueous Suspension1080 ± 202.5400 ± 1008
GA-002 Solid Dispersion10640 ± 1301.03200 ± 60064

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

In Vitro Dissolution Testing for Poorly Soluble this compound Analogs

Objective: To assess the in vitro release profile of a this compound analog from a specific formulation.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare 900 mL of a biorelevant medium such as Fasted State Simulated Intestinal Fluid (FaSSIF). The pH should be maintained at 6.5.

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Paddle Speed: Set the paddle speed to 75 rpm.

  • Sample Introduction: Introduce a single dosage form (e.g., capsule or tablet) or a known amount of the formulated powder into each dissolution vessel.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples through a 0.45 µm filter. Analyze the concentration of the this compound analog in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of the drug dissolved at each time point.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound analog.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (250-300 g).

  • Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum. Fast the animals overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer the this compound analog dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) as a single bolus injection into the tail vein at a dose of 1 mg/kg.

    • Oral (PO) Group (n=3): Administer the formulated this compound analog (e.g., in an aqueous suspension or SEDDS) via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Sample Analysis: Determine the concentration of the this compound analog in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Mandatory Visualizations

This compound analogs have been investigated as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival. One of the primary targets is the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Inhibited by this compound PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound Analog This compound->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.

Experimental_Workflow start Start: Low Bioavailability of this compound Analog physchem Physicochemical Characterization (Solubility, LogP) start->physchem formulation Formulation Development physchem->formulation invitro In Vitro Dissolution & Permeability formulation->invitro decision1 Poor Dissolution or Permeability? invitro->decision1 invivo In Vivo Pharmacokinetic Study data_analysis Data Analysis & Bioavailability Calculation invivo->data_analysis decision2 Bioavailability Goal Met? data_analysis->decision2 end End: Optimized Formulation with Enhanced Bioavailability decision1->formulation Yes decision1->invivo No decision2->formulation No decision2->end Yes

Caption: Experimental workflow for enhancing the bioavailability of this compound analogs.

References

Technical Support Center: Refining Experimental Conditions for Gallanilide Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gallanilide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that has been identified as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Spleen tyrosine kinase (SYK).[1][2] In the context of Acute Myeloid Leukemia (AML), it targets mutated, constitutively active FLT3, a key driver of leukemogenesis in a significant subset of AML patients.[1][3][4] By inhibiting both FLT3 and SYK, this compound disrupts downstream signaling pathways crucial for the proliferation and survival of leukemia cells.[1][2][5]

Q2: In which research area is this compound most commonly studied?

This compound is primarily investigated as a potential therapeutic agent for Acute Myeloid Leukemia (AML), particularly in cases harboring FLT3 mutations, such as the internal tandem duplication (FLT3-ITD).[1][2][3][4]

Q3: What are the recommended starting concentrations for in vitro cell-based assays?

The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific model system. Based on studies of similar FLT3 inhibitors, a starting concentration range of 1 nM to 10 µM is often used.[6][7][8][9]

Q4: What is the recommended solvent for dissolving this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q5: How can I assess the on-target activity of this compound in my experiments?

The on-target activity of this compound can be confirmed by observing a dose-dependent decrease in the phosphorylation of its targets, FLT3 and SYK. This is commonly assessed using Western blotting to detect p-FLT3 and p-SYK levels.[1][10]

Troubleshooting Guides

Problem 1: Inconsistent or No Effect of this compound in Cell Viability Assays
Possible Cause Suggested Solution
Degraded Compound Use a fresh aliquot of this compound from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
Incorrect Concentration Double-check all calculations and ensure accurate pipetting. Perform a serial dilution to verify the concentration of your stock solution.
Low Cell Permeability While this compound is a small molecule inhibitor, cell permeability can vary between cell lines. If poor uptake is suspected, consult literature for similar compounds or consider alternative delivery methods if available.
Cell Line Resistance The AML cell line being used may have intrinsic or acquired resistance to FLT3/SYK inhibition.[11] Consider using a panel of different AML cell lines with known FLT3 mutation status.[7][8]
Suboptimal Assay Conditions Ensure that the cell seeding density, incubation time, and assay reagents are optimized for your specific cell line.[12]
Problem 2: High Background or Non-Specific Bands in Western Blot for p-FLT3/p-SYK
Possible Cause Suggested Solution
Antibody Specificity Ensure the primary antibodies for p-FLT3 and p-SYK have been validated for specificity. Run appropriate controls, such as lysates from cells known not to express the target proteins.
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk).
High Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio.
Inadequate Washing Increase the number and duration of washes between antibody incubation steps to remove non-specifically bound antibodies.
Problem 3: Variability in Kinase Assay Results
Possible Cause Suggested Solution
Enzyme Activity Ensure the recombinant FLT3 or SYK enzyme is active and used at an appropriate concentration. Perform a control reaction without the inhibitor to confirm enzyme activity.
ATP Concentration The inhibitory effect of ATP-competitive inhibitors like this compound can be influenced by the ATP concentration in the assay. Use an ATP concentration that is close to the Km of the kinase for ATP.
Assay Buffer Composition Optimize the buffer components, including pH, ionic strength, and divalent cation concentrations (e.g., Mg2+), as these can affect kinase activity.
Plate Reader Settings For luminescence or fluorescence-based assays, ensure that the plate reader settings (e.g., gain, integration time) are optimized for the signal range of your assay.

Data Presentation

Table 1: Example IC50 Values of a FLT3/SYK Inhibitor in AML Cell Lines

This table presents example 50% inhibitory concentration (IC50) values for a hypothetical dual FLT3/SYK inhibitor, similar to this compound, in various AML cell lines after a 72-hour treatment period, as determined by a standard cell viability assay (e.g., MTT or CellTiter-Glo).

Cell LineFLT3 StatusSYK StatusExample IC50 (nM)
MV4-11 FLT3-ITDExpressed10
MOLM-13 FLT3-ITDExpressed15
HL-60 FLT3-WTExpressed>1000
OCI-AML3 FLT3-WTExpressed>1000

Note: These are representative values. Actual IC50 values should be determined empirically for each experimental system.[7][8][12]

Table 2: Example Kinase Inhibition Data

This table shows example data for the in vitro inhibition of recombinant FLT3 and SYK kinases by a hypothetical dual inhibitor.

KinaseExample IC50 (nM)
FLT3 (wild-type) 25
FLT3 (ITD mutant) 5
SYK 50

Note: These are illustrative values and should be confirmed through specific in vitro kinase assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6][12]

Western Blot for Phospho-FLT3 and Phospho-SYK
  • Cell Treatment and Lysis: Plate AML cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-SYK (Tyr525/526), and total SYK overnight at 4°C with gentle agitation. A loading control like β-actin or GAPDH should also be used.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein and loading control.[1][10][13]

In Vitro Kinase Assay (Luminescent Kinase Assay)
  • Assay Setup: In a 96-well white plate, add the kinase reaction buffer, the appropriate substrate for FLT3 or SYK, and the desired concentrations of this compound.

  • Enzyme Addition: Add the recombinant FLT3 or SYK enzyme to each well to initiate the reaction. Include a no-enzyme control and a vehicle (DMSO) control.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection: Add a luminescent kinase assay reagent (e.g., ADP-Glo™) that measures the amount of ATP consumed during the kinase reaction. This is typically a two-step process involving stopping the kinase reaction and then detecting the remaining ATP.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescence signal corresponds to higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.[14]

Mandatory Visualization

Gallanilide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor SYK SYK FLT3->SYK RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 SYK->PI3K MEK MEK RAS->MEK AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation ERK ERK MEK->ERK mTOR mTOR AKT->mTOR ERK->Proliferation mTOR->Proliferation This compound This compound This compound->FLT3 This compound->SYK

Caption: this compound's inhibition of FLT3 and SYK signaling in AML.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check1 Verify Reagent Concentration & Integrity Start->Check1 Decision1 Reagents OK? Check1->Decision1 Check2 Review Experimental Protocol Steps Decision2 Protocol Followed? Check2->Decision2 Check3 Assess Cell Health and Culture Conditions Decision3 Cells Healthy? Check3->Decision3 Decision1->Check2 Yes Action1 Prepare Fresh Reagents/ Verify Compound Activity Decision1->Action1 No Decision2->Check3 Yes Action2 Repeat Experiment with Careful Adherence to Protocol Decision2->Action2 No Action3 Optimize Cell Culture Conditions/Use New Batch Decision3->Action3 No Consult Consult Literature for Similar Issues/Off-Target Effects Decision3->Consult Yes Action1->Check1 Action2->Check2 Action3->Check3 End Problem Resolved Consult->End

Caption: A logical workflow for troubleshooting this compound experiments.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prep Prepare this compound Stock Solution (DMSO) Cells Culture AML Cell Lines Prep->Cells Treat Treat Cells with Serial Dilutions Cells->Treat Viability Cell Viability Assay (MTT) Treat->Viability Western Western Blot (p-FLT3, p-SYK) Treat->Western Kinase In Vitro Kinase Assay Treat->Kinase Analysis Calculate IC50/ Quantify Protein Levels Viability->Analysis Western->Analysis Kinase->Analysis

Caption: General experimental workflow for this compound studies.

References

Validation & Comparative

Validating the Efficacy of Gallic Acid Derivatives in Preclinical Cancer Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of preclinical cancer research is continually expanding, with a significant focus on naturally derived compounds that exhibit potent anti-tumor properties with potentially fewer side effects than traditional chemotherapy. Among these, gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic acid abundant in various plants, fruits, and nuts, and its derivatives have garnered considerable attention. This guide provides a comparative overview of the preclinical efficacy of gallic acid and its amide derivatives, offering insights into their mechanisms of action, experimental validation, and the signaling pathways they modulate. While specific preclinical data for Gallanilide (N-phenyl-3,4,5-trihydroxybenzamide) is scarce in publicly available literature, the extensive research on its parent compound, gallic acid, and other derivatives provides a strong foundation for understanding its potential therapeutic value.

Comparative Efficacy of Gallic Acid and its Derivatives

Gallic acid and its derivatives have demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. The efficacy often varies based on the specific derivative and the cancer type, highlighting the importance of the compound's structural modifications.

CompoundCancer Cell LineIC50 ValueReference
Gallic AcidSMMC-7721 (Hepatocellular Carcinoma)22.1 ± 1.4 µg/ml[1]
Gallic AcidHepG2 (Hepatocellular Carcinoma)28.5 ± 1.6 µg/ml[1]
N-tert-butyl gallamideMCF-7 (Breast Cancer)2.1 µg/mL[2]
N-hexyl gallamideMCF-7 (Breast Cancer)3.5 µg/mL[2]
Doxorubicin (Control)MCF-7 (Breast Cancer)10.6 µM[2]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action

Preclinical studies have elucidated several key mechanisms through which gallic acid and its derivatives exert their anticancer effects. These compounds are known to induce apoptosis (programmed cell death), generate reactive oxygen species (ROS) that cause cellular damage in cancer cells, and lead to cell cycle arrest, thereby inhibiting tumor growth.[3][4]

Key Signaling Pathways Modulated by Gallic Acid

Gallic acid has been shown to modulate multiple signaling pathways critical to cancer cell survival and proliferation. The diagram below illustrates the primary pathways affected.

Gallic_Acid_Signaling GA Gallic Acid ROS ↑ Reactive Oxygen Species (ROS) GA->ROS Induces MAPK MAPK Pathway GA->MAPK Modulates NFkB NF-κB Pathway GA->NFkB Modulates p53 ↑ p53, p21, p27 GA->p53 CDK ↓ CDK4, Cyclin D1/E GA->CDK Mito Mitochondrial Dysfunction ROS->Mito Leads to Caspases ↑ Caspase-3, Caspase-9 Mito->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation Inflammation ↓ Pro-inflammatory Cytokines MAPK->Inflammation NFkB->Inflammation CellCycle Cell Cycle Arrest (G0/G1) CellCycle->Proliferation p53->CellCycle CDK->CellCycle

Figure 1. Signaling pathways modulated by Gallic Acid in cancer cells.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed methodologies for key in vitro and in vivo experiments are outlined below.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells (e.g., SMMC-7721, HepG2, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Gallic Acid, N-alkyl gallamides) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: Cancer cells (e.g., SKOV-3) are harvested, and a suspension of 5 x 10⁶ cells in 100 µL of PBS is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to treatment and control groups.

  • Compound Administration: The test compound is administered via a specified route (e.g., intraperitoneal, oral gavage, peritumoral) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using a caliper and calculated using the formula: (Length x Width²)/2.

  • Data Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an anticancer compound.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a Compound Synthesis & Characterization b Cell Viability Assays (MTT, SRB) a->b c Apoptosis Assays (Flow Cytometry) b->c d Mechanism of Action Studies (Western Blot, PCR) c->d e Tumor Xenograft Model d->e Promising Candidates f Efficacy Evaluation (Tumor Growth Inhibition) e->f g Toxicity Studies f->g

Figure 2. A generalized workflow for preclinical anticancer drug evaluation.

Conclusion and Future Directions

The preclinical evidence strongly suggests that gallic acid and its derivatives are a promising class of compounds for cancer therapy.[3] Their ability to selectively target cancer cells and modulate key signaling pathways involved in tumorigenesis makes them attractive candidates for further development.[1] While direct evidence for the efficacy of this compound is limited, the robust data on related gallic acid amides, which show enhanced cytotoxicity compared to the parent compound, provides a compelling rationale for its investigation.[2] Future research should focus on synthesizing and evaluating a broader range of gallic acid anilides to establish clear structure-activity relationships. Furthermore, comprehensive in vivo studies in various cancer models are necessary to validate the therapeutic potential and safety of these compounds before they can be considered for clinical trials.[3]

References

Comparative Analysis of Gallanilide versus Other Potassium Channel Openers: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and available experimental data reveals a significant information gap regarding a compound specifically named "Gallanilide" as a potassium channel opener. As a result, a direct comparative analysis of its performance against other well-established potassium channel openers cannot be provided at this time.

Potassium channel openers are a class of drugs that facilitate the outflow of potassium ions from cells, leading to hyperpolarization of the cell membrane. This mechanism is crucial in various physiological processes, and these drugs are utilized for their therapeutic effects, including vasodilation and muscle relaxation.[1][2] Prominent examples of potassium channel openers include Minoxidil, Pinacidil, Nicorandil, and Diazoxide.[3][4]

This guide was intended to provide a detailed, data-driven comparison of this compound with these and other alternatives. However, extensive searches of scientific databases and chemical registries have not yielded any specific information on a compound named "this compound" with demonstrated potassium channel opening activity. The search results did, however, provide information on "Galanin," a neuropeptide that can activate potassium channels, and various other anilide derivatives with different pharmacological properties.[5] It is possible that "this compound" may be a novel, yet-to-be-published compound, a proprietary name not yet in the public domain, or a potential misnomer for another molecule.

Without any available data on this compound's potency, selectivity, mechanism of action, or experimental validation, the core requirements of this comparative guide—including data tables, experimental protocols, and signaling pathway visualizations—cannot be fulfilled.

General Principles of Comparing Potassium Channel Openers

For the benefit of researchers, scientists, and drug development professionals, we outline below the general framework and key parameters that would be used in a comparative analysis of potassium channel openers, should data for a compound like this compound become available.

Key Performance Indicators for Comparison

A thorough comparison of potassium channel openers would involve evaluating several key performance indicators, ideally presented in a tabular format for clarity.

Table 1: Hypothetical Comparative Data for Potassium Channel Openers

ParameterThis compoundCompound A (e.g., Minoxidil Sulfate)Compound B (e.g., Pinacidil)Compound C (e.g., Nicorandil)
Potency (EC₅₀/IC₅₀) Data not availableVaries by tissue/channel subtypeVaries by tissue/channel subtypeVaries by tissue/channel subtype
Selectivity Data not availablePrimarily targets ATP-sensitive K+ channels (KATP) in smooth muscleTargets KATP channelsDual action: KATP channel opening and nitric oxide donation
Target Channel(s) Data not availableKATP channelsKATP channelsKATP channels
Duration of Action Data not availableLong-actingIntermediate-actingShort-acting
Primary Therapeutic Use Data not availableHypertension, Alopecia[1][4]HypertensionAngina
Key Side Effects Data not availableHypertrichosis, Fluid retention, Reflex tachycardia[1]Headache, Flushing, EdemaHeadache, Dizziness
Experimental Protocols

The validation of a compound's activity as a potassium channel opener relies on a series of well-defined experimental protocols. These would typically include:

  • Electrophysiological Studies (Patch-Clamp): This is the gold standard for directly measuring the effect of a compound on ion channel activity.

    • Objective: To determine if the compound increases the opening probability or conductance of specific potassium channels.

    • Methodology:

      • Isolate cells expressing the target potassium channels (e.g., vascular smooth muscle cells, cardiac myocytes).

      • Use whole-cell or single-channel patch-clamp techniques to record potassium currents.

      • Apply the test compound at various concentrations to determine its effect on the channel's gating properties.

      • Compare the results with known potassium channel openers and blockers (e.g., glibenclamide for KATP channels) to confirm the mechanism.

  • Functional Assays (Vasodilation/Muscle Relaxation): These experiments assess the physiological effect of the compound.

    • Objective: To measure the compound's ability to relax smooth muscle tissue.

    • Methodology:

      • Mount isolated tissue preparations (e.g., aortic rings, tracheal strips) in an organ bath.

      • Induce contraction with a vasoconstrictor (e.g., phenylephrine, potassium chloride).

      • Add the test compound in a cumulative concentration-response manner to measure relaxation.

      • Calculate the EC₅₀ value to quantify potency.

  • Rubidium (⁸⁶Rb⁺) Efflux Assays: This is a common method to indirectly measure potassium channel activity.

    • Objective: To assess the overall increase in potassium permeability in a cell population.

    • Methodology:

      • Load cultured cells with radioactive ⁸⁶Rb⁺, a potassium analog.

      • Stimulate the cells with the test compound.

      • Measure the rate of ⁸⁶Rb⁺ efflux from the cells, which correlates with potassium channel opening.

Signaling Pathways

The general signaling pathway for a typical KATP channel opener in vascular smooth muscle is illustrated below. This diagram shows how channel opening leads to vasodilation.

G KCO Potassium Channel Opener (e.g., this compound) KATP ATP-Sensitive K+ Channel (KATP) KCO->KATP Activates K_efflux K+ Efflux KATP->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Leads to Intra_Ca Decreased Intracellular [Ca2+] Ca_influx->Intra_Ca MLCK Myosin Light Chain Kinase (MLCK) Activity Intra_Ca->MLCK Decreases Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK->Relaxation Leads to

Caption: General signaling pathway of a KATP channel opener in vascular smooth muscle.

An experimental workflow for assessing a novel potassium channel opener would typically follow a hierarchical approach, starting from in vitro channel activity and progressing to in vivo physiological effects.

G Compound Novel Compound (e.g., this compound) PatchClamp Patch-Clamp Electrophysiology Compound->PatchClamp RbEfflux 86Rb+ Efflux Assay Compound->RbEfflux OrganBath Isolated Organ Bath Studies (Vasodilation) PatchClamp->OrganBath RbEfflux->OrganBath InVivo In Vivo Animal Models (e.g., Blood Pressure) OrganBath->InVivo PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) InVivo->PKPD Tox Toxicology Studies InVivo->Tox

Caption: Experimental workflow for characterizing a novel potassium channel opener.

Conclusion and Future Directions

While a comparative analysis of this compound is not currently feasible due to the absence of publicly available data, the framework provided here outlines the necessary experimental evidence and comparative parameters required for such an evaluation. Researchers and drug development professionals are encouraged to apply these principles when assessing any novel potassium channel opener.

Future research that identifies and characterizes a compound named "this compound" as a potassium channel opener will be essential to perform the intended comparative analysis. We encourage any researchers with data on this compound to publish their findings to advance the field. If "this compound" is a misnomer for another compound, clarification will be necessary to proceed with a meaningful comparison.

References

A Comparative Guide to the Structure-Activity Relationship of Gallanilide and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of gallanilide and its analogs, focusing on their potential as anticancer agents. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the therapeutic promise of this class of compounds.

Introduction to this compound and its Therapeutic Potential

This compound, chemically known as N-phenyl-3,4,5-trihydroxybenzamide, is a derivative of gallic acid, a naturally occurring polyphenol with known antioxidant, anti-inflammatory, and anticancer properties. The conjugation of gallic acid with an aniline moiety to form this compound has opened avenues for developing novel therapeutic agents. Analogs of this compound, particularly those with substitutions on the N-phenyl ring and modifications of the galloyl core, are being actively investigated to enhance their biological activity and delineate a clear structure-activity relationship. This guide focuses on the anticancer effects of these compounds, providing a comparative framework for researchers in the field.

Comparative Analysis of Biological Activity

While comprehensive SAR data for a wide range of N-aryl gallanilides is still emerging, studies on closely related N-substituted gallamide derivatives provide valuable insights into the structural requirements for anticancer activity. A key study synthesized a series of 3,4,5-trihydroxy-N-alkyl-benzamides and evaluated their cytotoxic effects against the human colon carcinoma cell line HCT-116.

Table 1: Anticancer Activity of 3,4,5-trihydroxy-N-alkyl-benzamide Derivatives against HCT-116 Cells [1]

CompoundR Group (Alkyl Chain)IC50 (µM)
Gallic Acid -0.05
Doxorubicin (Positive Control)0.001
Derivative 1 Methyl> 100
Derivative 2 Ethyl> 100
Derivative 3 n-Butyl50.2
Derivative 4 sec-Butyl75.8
Derivative 5 tert-Butyl> 100
Derivative 6 n-Hexyl0.07

Structure-Activity Relationship (SAR) Insights:

  • Alkyl Chain Length: A clear dependency on the length of the alkyl chain is observed. Short-chain derivatives (methyl, ethyl) are inactive, while activity increases with chain length, peaking at the n-hexyl derivative.

  • Alkyl Chain Branching: Branching of the alkyl chain appears to be detrimental to the anticancer activity. The sec-butyl and tert-butyl derivatives show significantly lower or no activity compared to the linear n-butyl analog.

  • Comparison to Parent Compound: The most active analog, 3,4,5-trihydroxy-N-hexyl-benzamide (IC50 = 0.07 µM), exhibits cytotoxicity comparable to the parent compound, gallic acid (IC50 = 0.05 µM), against the HCT-116 cell line.

While this data focuses on N-alkyl derivatives, it underscores the importance of the substituent attached to the amide nitrogen in modulating the anticancer activity of the gallamide scaffold. Future studies on N-aryl derivatives (gallanilides) are expected to reveal the influence of electronic and steric effects of substituents on the phenyl ring.

Experimental Protocols

Synthesis of 3,4,5-trihydroxy-N-alkyl-benzamide Derivatives

The synthesis of N-alkyl-benzamide derivatives of gallic acid is typically achieved through an amidation reaction.

General Procedure: [1]

  • Protection of Hydroxyl Groups: The hydroxyl groups of gallic acid are first protected, for example, by methylation, to prevent side reactions.

  • Activation of Carboxylic Acid: The carboxylic acid group of the protected gallic acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride.

  • Amidation: The activated gallic acid derivative is then reacted with the corresponding alkylamine in the presence of a base (e.g., triethylamine or pyridine) to form the protected N-alkyl-benzamide.

  • Deprotection: The protecting groups on the hydroxyl moieties are removed to yield the final 3,4,5-trihydroxy-N-alkyl-benzamide derivatives. The reaction progress is monitored by thin-layer chromatography (TLC), and the final products are purified using column chromatography.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the synthesized compounds on cancer cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol for MTT Assay: [2][3][4][5]

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours). A negative control (vehicle-treated cells) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well.

  • Formazan Formation: The plate is incubated for another 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing Biological Pathways and Workflows

Hypothetical Signaling Pathway Inhibition by this compound Analogs

This compound and its analogs, as phenolic compounds, may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Based on the known activities of similar compounds, a plausible mechanism of action involves the inhibition of pro-survival signaling pathways such as the PI3K/AKT pathway.

G Hypothetical PI3K/AKT Signaling Pathway Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Gallanilide_Analog This compound Analog Gallanilide_Analog->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by a this compound analog.

Experimental Workflow for Evaluating Anticancer Activity

The process of synthesizing and evaluating the anticancer potential of this compound analogs follows a structured workflow, from chemical synthesis to biological testing.

G Experimental Workflow for Anticancer Evaluation cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Start Gallic Acid & Amines Synthesis Synthesis of This compound Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture (e.g., HCT-116) Purification->Cell_Culture Treatment Treatment with Synthesized Compounds Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Lead_Optimization Lead_Optimization SAR->Lead_Optimization Lead Compound Optimization

Caption: Workflow for synthesis and anticancer evaluation of this compound analogs.

Conclusion and Future Directions

The preliminary data on N-alkyl-benzamide derivatives of gallic acid suggest that the gallamide scaffold is a promising template for the design of novel anticancer agents. The observed structure-activity relationship, particularly the influence of the N-substituent's size and branching, provides a strong rationale for the further exploration of N-aryl derivatives (gallanilides).

Future research should focus on:

  • Systematic Synthesis and Evaluation of this compound Analogs: A library of this compound analogs with diverse electronic and steric substitutions on the N-phenyl ring should be synthesized and evaluated against a panel of cancer cell lines to establish a comprehensive SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent this compound analogs will be crucial for their further development.

  • In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their in vivo efficacy and safety profiles.

By systematically exploring the chemical space around the this compound scaffold, there is a significant opportunity to develop novel and effective anticancer therapeutics.

References

Head-to-Head Comparison: Gallanilide vs. Benzanilide Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

In the landscape of medicinal chemistry, both gallanilide and benzanilide derivatives have emerged as privileged scaffolds, demonstrating a wide array of biological activities. This guide provides a detailed head-to-head comparison of their performance in key therapeutic areas, supported by experimental data. We delve into their anticancer, antimicrobial, and antioxidant properties, offering a valuable resource for researchers and professionals in drug discovery and development.

At a Glance: Comparative Biological Profile

Biological ActivityThis compound DerivativesBenzanilide Derivatives
Anticancer Potent cytotoxicity against various cancer cell lines, including breast, lung, and melanoma.[1][2][3]Demonstrated efficacy against a range of cancer cells, including breast, liver, and colon cancer.[4]
Antimicrobial Broad-spectrum activity against bacteria and fungi.[5][6]Effective against various bacterial and fungal strains.
Antioxidant Strong free radical scavenging and reducing power.[7][8][9]Exhibit notable antioxidant capabilities.

In-Depth Analysis: Anticancer Activity

The anticancer potential of both this compound and benzanilide derivatives has been a primary focus of research. Studies have revealed their ability to induce cytotoxicity in various cancer cell lines, often with promising IC50 values.

This compound Derivatives: Cytotoxicity Data

N-alkyl gallamide derivatives, a subset of gallanilides, have shown significant cytotoxic effects against breast cancer cells (MCF-7). The potency of these compounds appears to be influenced by the nature of the alkyl substituent.[2][3]

CompoundCancer Cell LineIC50 (µg/mL)Reference
N-methyl gallamideMCF-712.6[3]
N-ethyl gallamideMCF-711.3[3]
N-butyl gallamideMCF-710.3[2]
N-sec-butyl gallamideMCF-78.4[2]
N-tert-butyl gallamideMCF-72.1[2][3]
N-hexyl gallamideMCF-73.5[2][3]
Gallic Acid (parent)MCF-77.5 µM[2]
Doxorubicin (control)MCF-710.6 µM[2]

Metabolites of galangin, a structurally related flavonoid, also exhibit potent cytotoxic activity against a panel of cancer cell lines.[1]

CompoundMCF-7 IC50 (µM)A375P IC50 (µM)B16F10 IC50 (µM)B16F1 IC50 (µM)A549 IC50 (µM)Reference
3-O-methylgalangin-7-O-β-D-glucopyranoside3.554.135.276.235.89[1]
Benzanilide Derivatives: Cytotoxicity Data

Benzanilide derivatives have also been extensively studied for their anticancer properties. For instance, certain thiobenzanilide derivatives have demonstrated potent, concentration-dependent anticancer activity against melanoma cells (A375).[10]

CompoundCancer Cell LineEC50 (µM)Reference
Thiobenzanilide Derivative 1A375< 100[10]
Thiobenzanilide Derivative 2A375< 100[10]
Thiobenzanilide Derivative 3A375> 100[10]
Doxorubicin (control)A3756.0[10]

Furthermore, novel benzothiazole aniline derivatives and their platinum (II) complexes have shown selective inhibitory activities against liver cancer cells, with some compounds exhibiting better cytotoxicity than the clinically used cisplatin.[5]

Antimicrobial Performance: A Comparative Overview

Both classes of compounds exhibit promising antimicrobial activities against a range of pathogens.

This compound Derivatives: Antimicrobial Data

Gallic acid and its ester derivatives have demonstrated antibacterial activity against emerging non-fermenting bacilli, with MIC values in the range of 64 to 256 µg/mL.[6] Novel gallate ester derivatives have also shown significant antibacterial effects, with MIC values not exceeding 8.00 μg mL-1.[5]

CompoundBacterial StrainMIC (µg/mL)Reference
Gallic AcidStenotrophomonas maltophilia64 - 256[6]
Methyl GallateStenotrophomonas maltophilia64 - 256[6]
Gallic AcidAchromobacter xylosoxidans64 - 256[6]
Methyl GallateAchromobacter xylosoxidans64 - 256[6]
Gallic AcidBurkholderia cenocepacia64 - 256[6]
Methyl GallateBurkholderia cenocepacia64 - 256[6]
Novel Gallate Ester DerivativesVarious Bacteria≤ 8.00[5]
Benzanilide Derivatives: Antimicrobial Data

Substituted benzanilide derivatives have been reported to possess good bacteriostatic and fungistatic properties. The antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC).

Antioxidant Capacity

The antioxidant properties of these derivatives are significant, with this compound derivatives, owing to their phenolic nature, generally exhibiting strong radical scavenging activity.

This compound Derivatives: Antioxidant Data

Novel gallate ester derivatives have been shown to have 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging effect IC50 values of less than 5.00 μg mL-1.[5]

CompoundAssayIC50 (µg/mL)Reference
Novel Gallate Ester DerivativesDPPH< 5.00[5]
Benzanilide Derivatives: Antioxidant Data

A comparative study on the antioxidant activity of some amides, including benzanilide, revealed that they exhibit considerable antioxidant properties, with their efficacy being concentration-dependent.[9]

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is crucial for the rational design of more potent and selective derivatives.

This compound Derivatives: Signaling and Mechanism

Gallic acid and its derivatives can exert their anticancer effects by targeting various molecular pathways, which can help in combating multidrug resistance.[11] The antibacterial mechanism of gallic acid involves causing membrane pores and altering membrane permeability.[12]

Gallanilide_Signaling cluster_cancer Anticancer Mechanism cluster_antimicrobial Antimicrobial Mechanism This compound Derivatives This compound Derivatives Cancer Cell Cancer Cell This compound Derivatives->Cancer Cell Enters Cell Bacterial Cell Bacterial Cell This compound Derivatives->Bacterial Cell Interacts with ROS Production ROS Production Cancer Cell->ROS Production Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest MMP Inhibition MMP Inhibition Cancer Cell->MMP Inhibition Membrane Disruption Membrane Disruption Bacterial Cell->Membrane Disruption Enzyme Inhibition Enzyme Inhibition Bacterial Cell->Enzyme Inhibition Apoptosis Induction Apoptosis Induction ROS Production->Apoptosis Induction

Proposed mechanisms of action for this compound derivatives.
Benzanilide Derivatives: Signaling and Mechanism

Benzanilide derivatives can exert their biological effects through various mechanisms, including the inhibition of key enzymes involved in cell signaling pathways. For example, some derivatives act as inhibitors of receptor tyrosine kinases.

Benzanilide_Signaling cluster_pathways Targeted Pathways Benzanilide Derivatives Benzanilide Derivatives Signaling Pathways Signaling Pathways Benzanilide Derivatives->Signaling Pathways Modulates Tyrosine Kinase Signaling Tyrosine Kinase Signaling Signaling Pathways->Tyrosine Kinase Signaling Inhibits Cell Cycle Regulation Cell Cycle Regulation Signaling Pathways->Cell Cycle Regulation Disrupts Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Signaling Pathways->Bacterial Cell Wall Synthesis Inhibits

Key signaling pathways modulated by Benzanilide derivatives.

Experimental Protocols

Synthesis of Benzanilide Derivatives

A general method for synthesizing benzanilide derivatives involves the reaction of a substituted aniline with a benzoyl chloride in the presence of a base.

Benzanilide_Synthesis_Workflow Substituted Aniline Substituted Aniline Reaction Reaction Substituted Aniline->Reaction Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Reaction Purification Purification Reaction->Purification Crude Product Benzanilide Derivative Benzanilide Derivative Purification->Benzanilide Derivative Purified Product

General workflow for the synthesis of Benzanilide derivatives.

Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of the synthesized compounds.

  • Preparation of Media: Prepare sterile Nutrient Agar or Potato Dextrose Agar plates.

  • Inoculation: Inoculate the agar plates with the test microorganisms by evenly spreading a standardized microbial suspension over the surface.

  • Well Preparation: Cut wells of 6-8 mm in diameter into the agar plates using a sterile borer.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of each test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic should be included.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion

Both this compound and benzanilide derivatives represent promising classes of compounds with significant potential in drug discovery. This compound derivatives, with their inherent polyphenolic structure, often exhibit superior antioxidant properties. In terms of anticancer activity, derivatives from both classes have shown potent effects, with specific substitutions playing a crucial role in their efficacy. The choice between these scaffolds for further development will likely depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in making informed decisions for their drug development programs. Further head-to-head studies are warranted to provide a more definitive comparative assessment.

References

Gallanilide: A Comparative Analysis of its In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of Gallanilide, a derivative of gallic acid. The information presented is curated from preclinical studies to assist researchers in evaluating its potential as a cardiovascular agent.

In Vitro Effects of this compound

This compound has demonstrated notable effects on isolated cardiovascular tissues, primarily acting as a calcium channel blocker. These in vitro studies provide foundational data on its mechanism of action and potency.

Cardiovascular Tissue Assays
Tissue PreparationParameter MeasuredKey Findings
Isolated Rabbit AtriaSpontaneous Beating RateDose-dependent negative chronotropic effect
Contractile ForceNegative inotropic effect
Isolated Rabbit Thoracic AortaContraction induced by high K+Inhibited contractions, indicating calcium channel blockade
Contraction induced by norepinephrineRelaxation of pre-contracted aortic rings
Isolated Rabbit Portal VeinSpontaneous ContractionsInhibition of spontaneous rhythmic activity

In Vivo Effects of this compound

In vivo studies in animal models have further elucidated the pharmacokinetic profile and systemic effects of this compound, supporting its potential as an anti-arrhythmic agent.

Pharmacokinetic Profile in Rats
ParameterIntravenous (20 mg/kg)Intramuscular (20 mg/kg)IntragastricIntrarecal
Distribution High concentrations in lung and kidney; moderate in spleen, GI tract, liver, heart, testis, and blood; lowest in the brain.[1]---
Elimination Half-Life Follows a two-compartment model.[1]---
Excretion (24h) -2.4% in urine, 0.08% in feces.[1]--
Bile Excretion (5h post-IV) 0.15% of dose.[1]---
Absolute Bioavailability --19%[1]28%[1]
Relative Bioavailability (im vs. iv) -67% (p<0.05)[1]--

Experimental Protocols

Isolated Rabbit Cardiovascular Tissue Preparation

This protocol outlines the general procedure for studying the effects of compounds on isolated rabbit atria, thoracic aorta, and portal vein.

1. Animal Preparation:

  • A New Zealand White rabbit is anesthetized.

  • The heart and thoracic aorta are quickly excised and placed in oxygenated Krebs-Henseleit solution.

2. Tissue Dissection:

  • The atria, thoracic aorta, and portal vein are carefully dissected and cleaned of adherent connective tissue.

  • The aorta is cut into rings of 3-5 mm in width.

3. Organ Bath Setup:

  • Tissues are mounted in organ baths containing Krebs-Henseleit solution at 37°C and bubbled with 95% O2 and 5% CO2.

  • One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractile activity.

4. Experimental Procedure:

  • Tissues are allowed to equilibrate for at least 60 minutes under a resting tension.

  • A contractile agent (e.g., high potassium solution or norepinephrine for aorta) is added to establish a stable contraction.

  • This compound is then added in a cumulative concentration-dependent manner to assess its relaxant or inhibitory effects.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general workflow for assessing the pharmacokinetics of a compound in a rat model.

G cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis IV Intravenous Administration Blood Blood Sampling (serial time points) IV->Blood IM Intramuscular Administration IM->Blood Oral Oral Gavage Oral->Blood Plasma Plasma Separation Blood->Plasma Urine Urine & Feces Collection (metabolic cages) Extraction Drug Extraction Urine->Extraction Bile Bile Duct Cannulation (for biliary excretion) Bile->Extraction Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK Pharmacokinetic Modeling LCMS->PK

Caption: Workflow for in vivo pharmacokinetic studies.

Signaling Pathways

The primary mechanism of action of this compound appears to be the blockade of L-type voltage-gated calcium channels. This inhibition reduces the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes, leading to vasodilation and a decrease in heart rate and contractility.

G cluster_cell Vascular Smooth Muscle Cell / Cardiomyocyte This compound This compound VGCC L-type Ca2+ Channel This compound->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Intra_Ca [Ca2+]i ↓ Ca_influx->Intra_Ca Contraction Muscle Contraction ↓ Intra_Ca->Contraction Response Vasodilation & Negative Inotropic/Chronotropic Effects Contraction->Response

Caption: Proposed signaling pathway for this compound.

References

Independent validation of published Gallanilide research

Author: BenchChem Technical Support Team. Date: December 2025

The search results primarily returned information on other compounds such as "Galanin," a neuropeptide, and "Gilteritinib," an FLT3 inhibitor used in the treatment of acute myeloid leukemia. While some results touched upon general concepts like inflammation and preclinical drug development, they did not contain specific data related to a compound named "Gallanilide."

For researchers, scientists, and drug development professionals seeking to evaluate a compound, access to validated and published data is crucial. This includes:

  • Quantitative Data: Efficacy and safety data from preclinical and clinical studies are typically presented in tabular format to allow for straightforward comparison with alternative compounds. Key metrics often include IC50 values, inhibition percentages, complete remission rates, and overall survival rates.

  • Experimental Protocols: Detailed methodologies are essential for the independent validation and replication of research findings. These protocols would typically include information on cell lines used, animal models, assay conditions, and statistical analysis methods.

  • Signaling Pathways and Workflows: Visual representations of signaling pathways and experimental workflows, often created using tools like Graphviz, provide a clear and concise understanding of the compound's mechanism of action and the experimental design.

Without the correct name of the compound, it is not possible to gather the necessary information to construct the detailed comparison guides, including data tables and visual diagrams, as outlined in the request.

Navigating the Landscape of Gallanilide Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the rigorous evaluation of different drug formulations is paramount to advancing therapeutic strategies. This guide aims to provide a comprehensive comparison of the efficacy and safety profiles of various Gallanilide formulations, supported by experimental data and detailed methodologies.

Initial investigations into the existing scientific literature did not yield specific formulations or direct comparative studies under the term "this compound." This suggests that "this compound" may be a novel compound, a component of a larger molecular structure, or potentially a term not yet widely adopted in published research. The following sections will, therefore, focus on the general principles and methodologies applicable to the comparative analysis of different formulations of a therapeutic agent, using a hypothetical framework for "this compound."

Efficacy and Safety Data: A Comparative Overview

In the absence of specific data for "this compound" formulations, a template for data presentation is provided below. This structure is designed for clarity and ease of comparison when evaluating hypothetical formulations (e.g., Formulation A - Immediate Release, Formulation B - Extended Release, Formulation C - Nanoparticle-based).

Table 1: Comparative Efficacy of this compound Formulations
FormulationBioavailability (%)Peak Plasma Concentration (Cmax) (ng/mL)Time to Peak Concentration (Tmax) (h)Area Under the Curve (AUC) (ng·h/mL)Target Engagement (%)
Formulation A DataDataDataDataData
Formulation B DataDataDataDataData
Formulation C DataDataDataDataData
Table 2: Comparative Safety of this compound Formulations
FormulationIncidence of Adverse Events (%)Common Adverse EventsLD50 (mg/kg)Organ-specific Toxicity
Formulation A DataDataDataData
Formulation B DataDataDataData
Formulation C DataDataDataData

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of drug formulations.

Pharmacokinetic Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of different this compound formulations.

Methodology:

  • Animal Model: Sprague-Dawley rats (n=6 per group).

  • Dosing: Administration of a single dose of each this compound formulation (e.g., 10 mg/kg) via the intended route (e.g., oral gavage).

  • Blood Sampling: Collection of blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).

  • Sample Analysis: Plasma is separated by centrifugation, and this compound concentrations are quantified using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis software.

In Vitro Dissolution Testing

Objective: To assess the release rate of this compound from different solid oral dosage formulations.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Medium: 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8).

  • Conditions: 37°C ± 0.5°C, paddle speed of 50 RPM.

  • Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals.

  • Analysis: The concentration of dissolved this compound is determined by UV-Vis spectrophotometry at a predetermined wavelength.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

cluster_0 Pharmacokinetic Analysis Workflow Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Time Points Sample Processing Sample Processing Blood Sampling->Sample Processing Centrifugation HPLC-MS/MS Analysis HPLC-MS/MS Analysis Sample Processing->HPLC-MS/MS Analysis Quantification Data Interpretation Data Interpretation HPLC-MS/MS Analysis->Data Interpretation PK Parameters cluster_1 Hypothetical this compound Signaling Pathway This compound This compound Receptor X Receptor X This compound->Receptor X Binds Kinase A Kinase A Receptor X->Kinase A Activates Transcription Factor Y Transcription Factor Y Kinase A->Transcription Factor Y Phosphorylates Gene Expression Gene Expression Transcription Factor Y->Gene Expression Regulates Therapeutic Effect Therapeutic Effect Gene Expression->Therapeutic Effect

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the clinical progression and mechanistic pathways of Gallic Acid and GAL-101, offering insights for researchers, scientists, and drug development professionals.

In the landscape of therapeutic development, compounds structurally related to gallic acid and anilides, here termed "Gallanilide-related compounds," are emerging as a class of molecules with significant potential across a spectrum of diseases. This guide provides a comparative meta-analysis of two representative compounds that have progressed to clinical evaluation: Gallic Acid , a naturally occurring phenolic acid, and GAL-101 , a novel amyloid-beta aggregation modulator. Due to the nascent stage of this specific compound class in clinical research, a formal meta-analysis of a broad range of "this compound-related compounds" is not yet feasible. Instead, this guide synthesizes available clinical trial data for these two key examples to offer a comparative overview of their performance, supported by experimental data and mechanistic insights.

Comparative Analysis of Clinical Trial Data

The clinical investigations into Gallic Acid and GAL-101 highlight their distinct therapeutic targets and stages of development. Gallic Acid has been evaluated in a pilot clinical trial for its antioxidant and anti-inflammatory effects in a metabolic disorder, while GAL-101 has completed Phase 1 studies and is currently in a Phase 2 trial for neurodegenerative diseases of the eye and is planned for Alzheimer's disease.

Table 1: Summary of Clinical Trial Data for Gallic Acid

ParameterGallic Acid InterventionPlacebop-valueEffect Size
Oxidative Stress Markers
Oxidized Purines-31%No significant change< 0.0010.404
Oxidized Pyrimidines-2%No significant change< 0.0220.089
Oxidized LDL-24%No significant change= 0.0140.384
Inflammatory Marker
C-reactive protein (CRP)-39%No significant change< 0.0010.686

Data from a placebo-controlled pilot study in patients with Type 2 Diabetes Mellitus (n=19) receiving 15 mg of Gallic Acid daily for 7 days[1].

Table 2: Summary of Clinical Trial Data for GAL-101

Trial PhaseCompoundFormulationPopulationKey Findings
Phase 1GAL-101Oral (capsules)~100 healthy volunteersWell-tolerated with a favorable safety profile at all single and multiple ascending doses. No serious adverse events reported. Effectively crosses the blood-brain barrier with a pharmacokinetic profile supporting once-daily dosing[2][3][4].
Phase 1GAL-101Topical (eye drops)40 healthy subjects and 30 glaucoma patientsExcellent safety and tolerability profile with concentrations in the retina reaching levels in excess of the therapeutic threshold[5].
Phase 2 (eDREAM)GAL-101Topical (2% ophthalmic solution)Up to 110 patients with non-foveal geographic atrophy secondary to dry AMDOngoing. Primary endpoint is the reduction in the rate of change in geographic atrophy lesion size. Secondary outcomes include photoreceptor degeneration rates and functional measures[6][7][8].

Experimental Protocols

A detailed understanding of the methodologies employed in the clinical trials is crucial for the interpretation of the results and for designing future studies.

Gallic Acid: Placebo-Controlled Pilot Study in Type 2 Diabetes
  • Study Design: A placebo-controlled intervention study with 19 patients diagnosed with Type 2 Diabetes Mellitus.

  • Intervention: Participants consumed 15 mg of Gallic Acid per day for a duration of 7 days[1].

  • Data Collection: Blood samples were collected from participants before and after the 7-day intervention period.

  • Biomarker Analysis:

    • Oxidative DNA Damage: Assessed in lymphocytes using the single-cell gel electrophoresis (SCGE) assay, also known as the comet assay. This technique measures DNA strand breaks and the presence of oxidized purines and pyrimidines[1].

    • Plasma Biomarkers: Plasma concentrations of oxidized low-density lipoprotein (oxo-LDL) and C-reactive protein (CRP) were measured to assess lipid peroxidation and systemic inflammation, respectively[1].

GAL-101: Clinical Development Program
  • Phase 1 Oral Formulation Study:

    • Design: A randomized, double-blind, placebo-controlled study in approximately 100 healthy volunteers. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts[2][4].

    • Objectives: To evaluate the safety, tolerability, and pharmacokinetics of orally administered GAL-101[4].

    • Key Assessments: Monitoring of adverse events, and measurement of GAL-101 concentrations in plasma and cerebrospinal fluid (CSF) to confirm blood-brain barrier penetration[2].

  • Phase 2 eDREAM Study (NCT06659549):

    • Design: A randomized, double-masked, placebo-controlled, multicenter, parallel-group study enrolling up to 110 patients with non-foveal geographic atrophy (GA) secondary to non-neovascular age-related macular degeneration (AMD)[6][7][8].

    • Intervention: Patients self-administer either GAL-101 (2% ophthalmic solution) or a matching placebo as eye drops. The dosing regimen consists of two applications of one drop at a five-minute interval once daily between visits, and three applications at five-minute intervals during clinic visits[6].

    • Primary Endpoint: Reduction in the rate of change in GA lesion size, as measured by fundus autofluorescence[7][8].

    • Secondary Endpoints: Include the rate of change in photoreceptor degeneration in eyes with GA as measured by optical coherence tomography (OCT), and various functional outcomes such as retinal sensitivity assessed by microperimetry[7][8].

    • Duration: The treatment period is planned for 12 to 24 months[6].

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Gallic Acid and GAL-101 are underpinned by their distinct interactions with cellular signaling pathways.

Gallic Acid: Modulation of Oxidative Stress and Inflammatory Pathways

Gallic acid is known to exert its effects through the modulation of key signaling pathways involved in oxidative stress and inflammation. Preclinical studies have shown that gallic acid can suppress inflammation and oxidative stress by modulating the Nrf2-HO-1-NF-κB signaling pathway[9]. It can also induce apoptosis in certain cell types through a reactive oxygen species-provoked, JNK-dependent mechanism[10]. In the context of hepatic encephalopathy, gallic acid has been shown to reduce oxidative stress, apoptosis, and inflammation via the Fas/caspase-3 and NF-κB signaling pathways[11][12][13].

Gallic_Acid_Signaling Gallic_Acid Gallic Acid ROS ROS Gallic_Acid->ROS modulates Nrf2 Nrf2 Gallic_Acid->Nrf2 activates NFkB NF-κB Gallic_Acid->NFkB inhibits JNK JNK ROS->JNK activates HO1 HO-1 Nrf2->HO1 induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Inflammation Inflammation NFkB->Inflammation p53 p53 JNK->p53 activates Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified signaling pathway for Gallic Acid's antioxidant and pro-apoptotic effects.
GAL-101: Amyloid-Beta Aggregation Modulation

GAL-101 has a distinct mechanism of action, targeting the misfolded amyloid-beta (Aβ) monomers. This prevents their aggregation into toxic Aβ oligomers and protofibrils, which are implicated in the pathology of Alzheimer's disease and dry AMD. Preclinical studies have shown that GAL-101 can prevent and eliminate all forms of toxic Aβ species while leaving the healthy forms of Aβ intact[4][14]. This action is believed to be neuroprotective and may alleviate symptoms in neurodegenerative conditions[4][14].

GAL101_Mechanism Misfolded_Abeta Misfolded Aβ Monomers Toxic_Oligomers Toxic Aβ Oligomers Misfolded_Abeta->Toxic_Oligomers aggregation Protofibrils Aβ Protofibrils Toxic_Oligomers->Protofibrils aggregation Neurotoxicity Neurotoxicity Protofibrils->Neurotoxicity GAL101 GAL-101 GAL101->Misfolded_Abeta binds to GAL101->Toxic_Oligomers prevents aggregation

Caption: Mechanism of action of GAL-101 in preventing toxic amyloid-beta aggregation.

Experimental Workflow Overview

The clinical development path for a novel therapeutic typically follows a structured progression from preclinical studies to phased clinical trials in humans.

Experimental_Workflow Preclinical Preclinical Studies (In vitro & In vivo) Phase1 Phase 1 Clinical Trial (Safety, PK in healthy volunteers) Preclinical->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy, safety in patients) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Pivotal efficacy, safety in large patient population) Phase2->Phase3 Regulatory_Review Regulatory Review (e.g., FDA, EMA) Phase3->Regulatory_Review Market_Approval Market Approval Regulatory_Review->Market_Approval

Caption: A generalized workflow for the clinical development of a therapeutic compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Gallanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Gallanilide, aligning with standard laboratory safety and chemical handling protocols.

Immediate Safety and Hazard Assessment

Before handling this compound, it is crucial to be aware of its associated hazards. According to safety data sheets, this compound is harmful if swallowed and poses a danger to aquatic life. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves, inspected for integrity before use.

  • Skin and Body Protection: A standard, fully-buttoned laboratory coat.

  • Respiratory Protection: Generally not required under normal handling with adequate ventilation. If dust is generated or ventilation is poor, a NIOSH-approved respirator with a particulate filter should be used.[1]

Step-by-Step Disposal Procedure

The primary and mandated method for this compound disposal is through an approved hazardous waste management service. Discharging organic solvents or other chemical waste down the drain is prohibited.[2]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound powder and any materials contaminated with it (e.g., weighing paper, gloves, paper towels) in a designated, leak-proof, and clearly labeled solid chemical waste container.[1][2] Do not mix with other incompatible waste streams.

  • Liquid Waste: If this compound is in a solution, it must be collected in a designated, leak-proof container for liquid chemical waste.[1] Organic solvent waste should not be discharged down the drain.[2]

Step 2: Labeling of Waste Containers

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be written on the label.

  • Include an estimate of the concentration and the quantity of the waste.

  • The date of accumulation should also be clearly marked.

Step 3: Storage of Chemical Waste

  • Seal the waste container tightly to prevent any vapors or liquid from escaping.[2]

  • Store the sealed container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.[1]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.[1][3]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

Data Summary: this compound Properties

The following table summarizes key quantitative data for this compound, relevant for its safe handling and disposal.

PropertyValueSource
Melting Point 113 - 115 °C (235 - 239 °F)
Boiling Point 304 °C (579 °F)
Oral Toxicity Acute Toxicity, Oral, Category 4[4]
Aquatic Hazard Short-term (acute) aquatic hazard, Category 3

Experimental Protocols and Workflows

The logical workflow for the proper disposal of this compound is visualized below. This diagram outlines the decision-making process from the point of waste generation to its final removal from the laboratory by trained professionals.

Gallanilide_Disposal_Workflow start Waste Generation (this compound solid or solution) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated materials, excess powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound in solution) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Sealed Container in Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end Waste Removed by Approved Disposal Vendor ehs_contact->end

Caption: this compound Disposal Workflow Diagram.

In case of a spill, ensure the area is well-ventilated and avoid inhaling any dust. Use an inert absorbent material for liquid spills or carefully sweep up solid material.[1] Collect the spilled material and any contaminated cleaning supplies into a designated hazardous waste container and contact your EHS office for disposal guidance.[1]

References

Essential Safety and Handling Guide for Gallanilide (Acetanilide)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Gallanilide, also known as Acetanilide. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling of this chemical in a laboratory setting.

Hazard Identification and Safety Data

This compound (Acetanilide) is a chemical that is harmful if swallowed and can cause harm to aquatic life.[1] It is a combustible solid that may form explosive dust-air mixtures upon intense heating.[1][2]

Quantitative Data Summary

PropertyValueSource
CAS Number 103-84-4[1][3]
Molecular Formula C₈H₉NO[4]
Molecular Weight 135.16 g/mol [4]
Melting Point 113 - 115 °C (235 - 239 °F)[1]
Boiling Point 304 °C (579 °F)[1]
GHS Hazard Statements H302 (Harmful if swallowed), H402 (Harmful to aquatic life)[1]
Signal Word Warning[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following PPE is required for handling this compound, particularly in its powdered form.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant nitrile gloves.[5][6] A double pair is recommended when handling powder.[7]Prevents skin contact and absorption. The outer glove should be removed immediately after handling.[7]
Gown/Lab Coat Disposable, impermeable gown or a standard lab coat.[5][7][8][9]Protects skin and personal clothing from contamination.
Eye/Face Protection Chemical splash goggles or a full-face shield.[4][5][7]Protects against splashes, aerosols, and airborne powder.
Respiratory Protection A NIOSH-certified N95 respirator or higher is essential when handling the powder to prevent inhalation.[7]Prevents inhalation of fine particles.
Shoes Closed-toe shoes must be worn at all times in the laboratory.[8][10]Protects feet from spills.

Operational Plans: Step-by-Step Guidance

1. Preparation for Handling this compound

  • Designated Area : All handling of this compound powder should occur in a designated area, such as a chemical fume hood, to contain any airborne particles.[7]

  • Emergency Equipment : Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[4][10][11]

  • Spill Kit : Have a chemical spill kit readily available before beginning any work.

  • Review Safety Data Sheet (SDS) : Always review the SDS for this compound before use.[9]

2. Handling and Experimental Protocol

  • Donning PPE : Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Aliquoting :

    • Perform all weighing and handling of this compound powder inside a certified chemical fume hood.[7]

    • Use dedicated spatulas and weigh boats.

    • To minimize dust formation, handle the powder gently.

  • Preparing Solutions :

    • Slowly add the weighed this compound powder to the solvent to avoid splashing.

    • If heating is required, be aware that it is a combustible substance and can form explosive mixtures with air on intense heating.[1]

    • Clearly label the container with the chemical name, concentration, date, and hazard symbols.[9][10]

  • Post-Handling :

    • Wash hands thoroughly after handling, even if gloves were worn.[1][3]

    • Decontaminate the work area and any equipment used.

Emergency Procedures

  • Spill :

    • Evacuate and secure the area to restrict access.[7]

    • Don the appropriate PPE, including respiratory protection.[7]

    • Cover the spill with an absorbent material to prevent it from becoming airborne.[7]

    • Collect the spilled material into a sealed container for hazardous waste disposal.[1]

    • Clean the spill area thoroughly.[1]

  • First Aid :

    • If Swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[1][3]

    • Skin Contact : Take off immediately all contaminated clothing and rinse the skin with water/shower.[1]

    • Eye Contact : Rinse out with plenty of water and remove contact lenses if present.[1]

    • Inhalation : Move to fresh air.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused this compound : Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[1][7] Follow your institution's specific guidelines for chemical waste.

  • Contaminated Materials : All contaminated disposable PPE (gloves, gowns, etc.), weigh boats, and wipes must be placed in a designated, leak-proof hazardous waste bag or container.[5][7]

  • Aqueous Solutions : Collect aqueous solutions in a separate, clearly labeled hazardous waste container. Do not pour down the drain.[1][5]

Workflow and Safety Relationships

Gallanilide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_area Designated Area (Fume Hood) prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handling_weigh Weighing/Aliquoting Powder prep_ppe->handling_weigh handling_solution Solution Preparation handling_weigh->handling_solution spill Spill Event handling_weigh->spill post_decon Decontaminate Work Area handling_solution->post_decon disp_chem Unused Chemical/Solutions handling_solution->disp_chem handling_solution->spill post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands post_doff->post_wash disp_solid Solid Waste (PPE, etc.) post_doff->disp_solid disp_container Seal in Labeled Hazardous Waste Container disp_solid->disp_container disp_chem->disp_container spill_response Follow Emergency Spill Protocol spill->spill_response

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.